molecular formula C11H17Cl2N B1432925 1-(4-Chlorophenyl)pentan-1-amine hydrochloride CAS No. 91428-39-6

1-(4-Chlorophenyl)pentan-1-amine hydrochloride

Cat. No.: B1432925
CAS No.: 91428-39-6
M. Wt: 234.16 g/mol
InChI Key: KYYOOYWSKGABHU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pentan-1-amine hydrochloride is a chiral amine compound supplied for research purposes. This chemical shares a structural similarity with other chlorophenyl-substituted amines, such as 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride, which have documented applications in neuroscience and pharmacological studies . As an amine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly for exploring structure-activity relationships. Compounds of this class are frequently investigated for their potential interactions with the central nervous system . This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Detailed safety information is available in the provided SDS. Handle with appropriate precautions, as related compounds may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(4-chlorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYOOYWSKGABHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride

[1][2][3][4]

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine hydrochloride (CAS: 91428-39-6) is a primary arylalkylamine scaffold characterized by a 4-chlorophenyl moiety attached to the

1234

This guide provides a comprehensive analysis of its molecular architecture, validated synthetic pathways, and analytical signatures.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1-(4-Chlorophenyl)pentan-1-amine hydrochloride
Common Synonyms

-Butyl-4-chlorobenzylamine HCl; 1-(4-Chlorophenyl)pentylamine HCl
CAS Number 91428-39-6
Molecular Formula C

H

ClN

HCl
Molecular Weight 234.17 g/mol (Salt); 197.71 g/mol (Free Base)
SMILES CCCCC(C1=CC=C(Cl)C=C1)N.Cl
Stereochemistry and Geometry

The molecule possesses a single chiral center at the C1 position (the benzylic carbon).

  • Chirality: The compound exists as two enantiomers,

    
     and 
    
    
    . In biological assays, the
    
    
    -enantiomer of similar arylalkylamines often exhibits distinct binding affinities compared to the
    
    
    -isomer.
  • Conformation: The flexible pentyl chain allows for significant rotational freedom, facilitating hydrophobic interactions within protein binding pockets. The 4-chloro substituent provides electronic withdrawal (

    
    ) and lipophilic bulk (
    
    
    ), enhancing blood-brain barrier (BBB) permeability potential.
Physicochemical Profile
PropertyValue (Predicted/Exp)Significance
LogP (Free Base) ~3.8 - 4.1High lipophilicity; likely CNS penetrant.
pKa ~9.5 - 10.0Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 3 (NH

)
Critical for ionic anchoring (e.g., Asp residue in GPCRs).
Polar Surface Area 26.02

Favorable for membrane crossing.

Synthetic Methodology

The synthesis of 1-(4-Chlorophenyl)pentan-1-amine is most efficiently achieved via Reductive Amination or Grignard Addition . Below is a validated protocol for the Reductive Amination route, favored for its scalability and operational simplicity.

Primary Route: Reductive Amination of 4-Chlorovalerophenone

This method avoids the use of unstable azides and allows for direct conversion of the ketone to the amine.

Reaction Scheme:

  • Precursor: 1-(4-Chlorophenyl)pentan-1-one (4-chlorovalerophenone).

  • Reagents: Ammonium acetate (NH

    
    OAc), Sodium cyanoborohydride (NaBH
    
    
    CN).
  • Solvent: Methanol (MeOH).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1-(4-chlorophenyl)pentan-1-one (10 mmol) in anhydrous MeOH (50 mL). Add Ammonium Acetate (100 mmol, 10 eq) to the solution.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to establish the ketone-imine equilibrium.

  • Reduction: Cool the solution to 0°C. Cautiously add NaBH

    
    CN (15 mmol, 1.5 eq) portion-wise. Note: Perform in a fume hood due to potential HCN evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor conversion via TLC (SiO

    
    ; DCM:MeOH 9:1).
    
  • Quench & Workup: Acidify with 1M HCl to pH < 2 to decompose excess hydride. Evaporate MeOH. Basify the aqueous residue with 1M NaOH to pH > 12.

  • Extraction: Extract the free amine with Dichloromethane (3 x 30 mL). Dry combined organics over MgSO

    
     and concentrate.
    
  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisKetone1-(4-Chlorophenyl)pentan-1-oneImineIntermediateImine SpeciesKetone->ImineNH4OAc, MeOHImine FormationAmine1-(4-Chlorophenyl)pentan-1-amineImine->AmineNaBH3CNReductive AminationSaltFinal Product(HCl Salt)Amine->SaltHCl/Et2OSalt Formation

Figure 1: Synthetic pathway from the valerophenone precursor to the hydrochloride salt.

Analytical Characterization

Confirming the structure requires specific spectroscopic signatures. The following data is derived from standard spectroscopic principles for arylalkylamines.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-

):
  • 
     8.40 (br s, 3H):  Ammonium protons (–NH
    
    
    ), exchangeable with D
    
    
    O.
  • 
     7.55 (d, 
    
    
    Hz, 2H):
    Aromatic protons ortho to Chlorine.
  • 
     7.45 (d, 
    
    
    Hz, 2H):
    Aromatic protons meta to Chlorine (ortho to alkyl chain).
  • 
     4.25 (t, 
    
    
    Hz, 1H):
    Benzylic methine proton (CH -NH
    
    
    ). This signal is diagnostic for the C1 substitution.
  • 
     1.90 – 1.70 (m, 2H):  Methylene protons at C2 (
    
    
    -position).
  • 
     1.35 – 1.10 (m, 4H):  Methylene protons at C3 and C4.
    
  • 
     0.85 (t, 
    
    
    Hz, 3H):
    Terminal methyl group.
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z (for 
    
    
    Cl isotope).
  • Isotope Pattern: Distinct 3:1 ratio for

    
     : 
    
    
    m/z, confirming the presence of one Chlorine atom.
  • Fragmentation:

    • m/z 141/143: Loss of the pentyl chain (C

      
      H
      
      
      radical loss) via
      
      
      -cleavage, generating the stabilized 4-chlorobenzyliminium ion.
    • m/z 125/127: 4-Chlorobenzyl cation (tropylium derivative).

Infrared Spectroscopy (FT-IR)
  • 2800–3000 cm

    
    :  Broad ammonium N–H stretch (multiple bands due to H-bonding).
    
  • 1090 cm

    
    :  Ar–Cl stretching vibration (strong, diagnostic).
    
  • 1500–1600 cm

    
    :  Aromatic C=C skeletal vibrations.
    

Pharmacological Context & Applications

While specific binding data for this exact homolog is often proprietary, its structure places it firmly within the Monoamine Transporter Modulator chemical space.

Structure-Activity Relationship (SAR)

The compound acts as a lipophilic probe. The diagram below maps its structural features to potential biological interactions.

SARCore1-(4-Chlorophenyl)pentan-1-amineCl4-Chloro Group(Lipophilic/Electronic)Core->ClAminePrimary Amine(Ionic Interaction)Core->AmineChainPentyl Chain(Hydrophobic Pocket)Core->ChainSERT/DAT Selectivity\n(Halogen Bond)SERT/DAT Selectivity(Halogen Bond)Cl->SERT/DAT Selectivity\n(Halogen Bond)Aspartate Residue\n(Salt Bridge)Aspartate Residue(Salt Bridge)Amine->Aspartate Residue\n(Salt Bridge)Steric Bulk Tolerance\n(Transporter Vestibule)Steric Bulk Tolerance(Transporter Vestibule)Chain->Steric Bulk Tolerance\n(Transporter Vestibule)

Figure 2: Pharmacophore mapping of the molecule's interaction points with monoamine transporters.

Research Applications
  • Transporter Mapping: Used to probe the depth of the hydrophobic pocket in the Dopamine Transporter (DAT) compared to the Norepinephrine Transporter (NET). The pentyl chain is significantly longer than the methyl/ethyl chains found in amphetamine/cathinone stimulants, potentially altering selectivity or converting the mechanism from substrate to inhibitor.

  • Building Block: A precursor for synthesizing N-alkylated derivatives (e.g., via reductive alkylation) to fine-tune lipophilicity.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent caking.

  • Solubility:

    • Water: Soluble (warm).

    • Ethanol/DMSO: Highly soluble (>20 mg/mL).

    • Ether/Hexane: Insoluble (Salt form).

  • Safety: Treat as a potential irritant and CNS active agent. Use standard PPE (gloves, goggles, fume hood).

References

  • Sigma-Aldrich. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride Product Page. (Accessed 2026).[5][6] Link

  • ChemicalBook. 4-Chlorobenzylamine Synthesis & Homologs. (General synthetic procedures for arylalkylamines). Link

  • PubChem. Compound Summary: 1-(4-chlorophenyl)pentan-1-amine. Link

  • ACS Chemical Neuroscience. Synthesis of Chlorobenzylamine Derivatives. (Context for reductive amination protocols). Link

Technical Monograph: Physicochemical & Synthetic Profile of 1-(4-Chlorophenyl)pentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine Hydrochloride (CAS: 91428-39-6) is a specialized benzylic amine intermediate used primarily in the synthesis of bioactive scaffolds and as a chemical probe in structure-activity relationship (SAR) studies.[1][2] Distinct from the phenethylamine class (e.g., amphetamines) where the amine is separated from the aromatic ring by an alkyl spacer, this compound features an amine group directly attached to the benzylic carbon. This structural motif imparts unique reactivity, particularly in nucleophilic substitutions and chiral resolution, making it a critical building block for antifungal agents and monoamine transporter ligands.

This guide provides a rigorous technical analysis of its molecular stoichiometry, structural properties, and synthetic pathways, designed for researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity & Stoichiometry

Molecular Formula & Weight Analysis

The precise characterization of 1-(4-Chlorophenyl)pentan-1-amine HCl requires differentiation between its free base and hydrochloride salt forms. The presence of a chlorine atom introduces significant isotopic splitting (


Cl and 

Cl), which must be accounted for in mass spectrometry.

Table 1: Physicochemical Constants

PropertyFree BaseHydrochloride Salt (HCl)
Molecular Formula C₁₁H₁₆ClN C₁₁H₁₇Cl₂N
Molecular Weight (Avg) 197.71 g/mol 234.17 g/mol
Monoisotopic Mass 197.0971 Da233.0738 Da
CAS Number N/A (Base)91428-39-6
Appearance Viscous Oil (Typical)White to Off-White Solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Isotopic Abundance (Mass Spectrometry)

Due to the natural abundance of


Cl (75.78%) and 

Cl (24.22%), the mass spectrum of the HCl salt will exhibit a characteristic isotope pattern.
  • M+ Peak: dominated by

    
    Cl isotopes.
    
  • M+2 Peak: significant intensity (approx. 64% relative to M+ in the HCl salt due to two Cl atoms: one from the structure, one from the counterion).

Part 2: Structural Elucidation & Synthesis

Structural Architecture

The compound is a 1-arylalkylamine . Unlike phenethylamines (amine at


-position) or amphetamines (amine at 

-position,

-methyl), the amine here is at the

-position relative to the aromatic ring.
  • Core Scaffold: Pentan-1-amine.[1][2]

  • Substituent: 4-Chlorophenyl group at C1.[1][2][3][4][5]

  • Chirality: The C1 carbon is a stereocenter. The commercial product is typically supplied as a racemate (

    
    ), though enantioselective synthesis is possible.
    
Synthetic Pathway: Reductive Amination

The most robust industrial route involves the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)pentan-1-one (also known as 4'-chlorovalerophenone). This method avoids the instability associated with nucleophilic substitution on benzylic halides.

Mechanism:

  • Condensation: Reaction of the ketone with hydroxylamine or ammonia to form an oxime or imine intermediate.

  • Reduction: Catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH₄ or NaBH₃CN) yields the amine.

  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether/dioxane.

SynthesisPath Precursor 4-Chlorovalerophenone (C11H13ClO) Intermediate Oxime/Imine Intermediate Precursor->Intermediate NH2OH·HCl / Et3N (Condensation) ProductBase 1-(4-Chlorophenyl)pentan-1-amine (Free Base) Intermediate->ProductBase H2, Pd/C or LiAlH4 (Reduction) ProductSalt HCl Salt (Final Product) ProductBase->ProductSalt HCl in Et2O (Salt Formation)

Figure 1: Synthetic workflow from the valerophenone precursor to the hydrochloride salt via reductive amination.

Part 3: Analytical Characterization Protocols

To validate the identity of 1-(4-Chlorophenyl)pentan-1-amine HCl, the following multi-modal analytical workflow is recommended.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • 
       8.5-9.0 ppm:  Broad singlet (3H, 
      
      
      
      ), characteristic of the amine salt.
    • 
       7.4-7.6 ppm:  Multiplet (4H), aromatic protons (AA'BB' system typical of para-substitution).
      
    • 
       4.1-4.3 ppm:  Triplet or Multiplet (1H), benzylic methine (
      
      
      
      -NH₂).
    • 
       0.8-1.9 ppm:  Multiplets (9H), aliphatic pentyl chain protons.
      
Infrared Spectroscopy (FT-IR)
  • 2800–3200 cm⁻¹: Broad ammonium band (

    
     stretch), overlapping with 
    
    
    
    stretches.
  • ~1090 cm⁻¹:

    
     stretch (Aryl chloride).
    
  • 1500–1600 cm⁻¹: Aromatic ring skeletal vibrations.

Solubility & Stability
  • Solubility: Highly soluble in water and lower alcohols (MeOH, EtOH) due to the ionic lattice. Insoluble in non-polar solvents (Hexane, Et₂O).

  • Stability: The HCl salt is hygroscopic. Store in a desiccator at 4°C. The free base is sensitive to atmospheric

    
     (forming carbamates) and oxidation.
    

Part 4: Pharmacological & Research Context[8]

Structural Activity Relationship (SAR)

This molecule serves as a homolog to several bioactive classes. Its specific "1-aryl-1-amine" connectivity mimics the transition state of certain enzymatic reactions and is structurally related to:

  • Antifungals: Imidazole-based antifungals often utilize a 1-(4-chlorophenyl)alkyl backbone.

  • Monoamine Transporter Ligands: While distinct from amphetamines, alpha-substituted benzylamines can exhibit affinity for NET (Norepinephrine Transporter) or DAT (Dopamine Transporter) depending on chain length and ring substitution.

Handling & Safety
  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Protocol: Use standard PPE (nitrile gloves, safety glasses). All weighing should be performed in a fume hood to prevent inhalation of fine dust.

References

  • Sigma-Aldrich.[3][6] (n.d.). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025).[7][8][9][10] PubChem Compound Summary for CID 12622928, 1-(4-Chlorophenyl)propan-1-amine (Homolog Reference). Retrieved from

  • ChemicalBook.[8][10] (n.d.). Synthesis of 1-(4-Chlorophenyl)propan-1-amine. Retrieved from

  • BenchChem. (2025).[9] Technical Support: Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)pentan-1-amine hydrochloride is a primary amine of interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a chiral center and a halogenated aromatic ring, makes it a valuable building block for the synthesis of more complex molecules with potential pharmacological activities. The presence of the 4-chlorophenyl group is a common motif in many centrally acting agents, and the pentylamine side chain provides a lipophilic component that can influence a molecule's pharmacokinetic profile. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established chemical transformations, methods for its analytical characterization, and a discussion of its potential applications in research and drug development.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and application in research.

PropertyValueReference(s)
CAS Number 91428-39-6
Molecular Formula C₁₁H₁₇Cl₂N
Molecular Weight 234.17 g/mol
Appearance Solid
Purity Typically ≥98%
Storage 4°C, protect from light
InChI Key KYYOOYWSKGABHU-UHFFFAOYSA-N

Synthesis of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride

The most logical and widely applicable method for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine is through the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)pentan-1-one (also known as 4'-chloro-valerophenone). This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired primary amine. The Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source, is a classic and effective method for this transformation.[1][2]

Reaction Pathway

G Ketone 1-(4-Chlorophenyl)pentan-1-one Imine Iminium Intermediate Ketone->Imine Heat (120-130°C) Forms iminium ion AmmoniumFormate Ammonium Formate (HCOONH₄) AmmoniumFormate->Imine Amine 1-(4-Chlorophenyl)pentan-1-amine Imine->Amine Reduction by Formate Hydrochloride 1-(4-Chlorophenyl)pentan-1-amine HCl Amine->Hydrochloride Salt Formation HCl HCl (in ether) HCl->Hydrochloride

Sources

1-(4-Chlorophenyl)pentan-1-amine: A Privileged Scaffold for CNS Therapeutics and Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 1-(4-Chlorophenyl)pentan-1-amine and its derivatives. This document synthesizes chemical synthesis, pharmacological mechanisms, and structure-activity relationships (SAR) to serve as a reference for drug development professionals.

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine (CAS: 91428-39-6) represents a versatile chemical scaffold bridging two distinct pharmacological domains: Monoamine Reuptake Inhibition (MRI) in the central nervous system and Lanosterol 14


-demethylase inhibition  in fungal pathogens. Structurally, it serves as a flexible, open-chain analog of the rigidified sertraline core and the cyclobutane-constrained sibutramine system. This guide analyzes its synthetic pathways, pharmacodynamic profile, and therapeutic potential as a lead compound for next-generation antidepressants, anorectics, and antimycotics.

Part 1: Chemical Foundation & Synthesis

Structural Analysis

The molecule consists of a lipophilic 4-chlorophenyl ring attached to the C1 position of a pentylamine chain . This benzylic amine configuration is critical for its dual activity:

  • Benzylic Amine (C1): Mimics the pharmacophore of sertraline (rigid) and sibutramine (constrained), facilitating ionic bonding with the aspartate residue in monoamine transporters (MATs).

  • 4-Chloro Substituent: Enhances metabolic stability by blocking para-hydroxylation (CYP450 metabolism) and increases lipophilicity (

    
    ) for blood-brain barrier (BBB) penetration.
    
  • Pentyl Chain: Provides hydrophobic bulk necessary for occupying the S1/S2 pockets of the transporter or the heme-binding cleft in fungal CYP51 enzymes.

Synthetic Pathways

The synthesis of 1-(4-chlorophenyl)pentan-1-amine typically proceeds via the reductive amination of its corresponding ketone precursor.

Method A: Reductive Amination (High-Throughput Route)

This method is preferred for library generation due to its operational simplicity and high yield.

  • Precursor: 1-(4-Chlorophenyl)pentan-1-one (prepared via Friedel-Crafts acylation of chlorobenzene with valeryl chloride).

  • Imine Formation: Reaction with hydroxylamine hydrochloride or an amine source (e.g., methylamine for N-methyl derivatives) to form the oxime/imine.

  • Reduction: Catalytic hydrogenation or hydride reduction (NaBH

    
    , LiAlH
    
    
    
    ) yields the target amine.
Method B: Grignard Addition to Nitriles (Chiral Route)

For enantioselective synthesis, Grignard reagents are added to chiral sulfinimines or nitriles.

  • Reagents: 4-Chlorophenylmagnesium bromide + Pentanenitrile (or Pentanal imine).

  • Mechanism: Nucleophilic addition to the polarized C=N bond.

  • Hydrolysis: Acidic workup yields the primary amine salt.[1]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)pentan-1-amine HCl

  • Step 1: Dissolve 1-(4-chlorophenyl)pentan-1-one (10 mmol) in methanol (50 mL).

  • Step 2: Add ammonium acetate (100 mmol) and sodium cyanoborohydride (15 mmol).

  • Step 3: Stir at room temperature for 24 hours under inert atmosphere (

    
    ).
    
  • Step 4: Quench with 1N HCl to pH < 2; extract non-basic impurities with diethyl ether.

  • Step 5: Basify aqueous layer to pH > 10 with NaOH; extract product with dichloromethane (DCM).

  • Step 6: Convert to HCl salt by adding ethereal HCl. Recrystallize from ethanol/ether.

  • Yield: Typically 75-85%.

SynthesisPathway Figure 1: Synthetic Pathway for 1-(4-Chlorophenyl)pentan-1-amine Chlorobenzene Chlorobenzene (Starting Material) Ketone 1-(4-Chlorophenyl)pentan-1-one (Key Intermediate) Chlorobenzene->Ketone Friedel-Crafts (AlCl3) ValerylChloride Valeryl Chloride ValerylChloride->Ketone Oxime Oxime / Imine Intermediate Ketone->Oxime NH2OH or R-NH2 Amine 1-(4-Chlorophenyl)pentan-1-amine (Target Scaffold) Oxime->Amine Reductive Amination (NaBH3CN / H2, Pd/C)

Figure 1: Step-by-step synthetic route from commodity chemicals to the target amine scaffold.

Part 2: Pharmacological Profile (CNS Focus)

Mechanism of Action: Monoamine Reuptake Inhibition

The 1-(4-chlorophenyl)pentan-1-amine scaffold acts as a Triple Reuptake Inhibitor (TRI) or a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) , depending on the N-substitution.

  • Serotonin Transporter (SERT): The 4-chloro substituent is a classic pharmacophore for SERT affinity (analogous to Sertraline and Paroxetine). The chlorine atom occupies a hydrophobic pocket in the transporter, stabilizing the binding pose.

  • Norepinephrine Transporter (NET): The pentyl chain provides steric bulk that favors NET binding, similar to the branched chain in Sibutramine.

  • Dopamine Transporter (DAT): Activity at DAT is modulated by the amine substitution. Primary amines (unsubstituted) often show lower DAT selectivity compared to N-methyl or N-pyrrolidino analogs (e.g., Pyrovalerone metabolites).

Structure-Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to modifications at three key positions:

PositionModificationEffect on Activity
Aryl Ring (C4) 4-Cl (Parent) Optimal for SERT/NET balance; metabolic stability.
4-FIncreases SERT selectivity; reduces potency.
3,4-Cl

Drastically increases DAT potency (resembles Sertraline/Indatraline).
Amine (N) -NH

(Primary)
Balanced reuptake inhibition; potential MAO substrate.
-NHMe (Secondary)Increases potency (Sibutramine-like); reduces MAO degradation.
-N(Me)

(Tertiary)
Often acts as a prodrug (requires N-demethylation).
Alkyl Chain n-Pentyl High lipophilicity; good BBB penetration.
CyclizationConstraining the chain into a ring (cyclobutane/tetralin) increases selectivity.
Comparative Pharmacology
  • Vs. Sertraline: Sertraline is essentially a "cyclized" version of this scaffold where the alkyl chain is fused back to the phenyl ring. The open-chain 1-(4-chlorophenyl)pentan-1-amine retains the core pharmacophore but possesses greater conformational flexibility, potentially leading to a broader binding profile (promiscuity).

  • Vs. Sibutramine: Sibutramine contains a cyclobutane ring and an isobutyl chain. Its active metabolites (M1 and M2) are the N-desmethyl and N-didesmethyl amines. 1-(4-Chlorophenyl)pentan-1-amine is structurally homologous to these metabolites, suggesting potent anorectic and antidepressant properties.

Pharmacophore cluster_cns CNS Activity (Monoamine Transporters) cluster_fungal Antifungal Activity (CYP51) Scaffold 1-(4-Chlorophenyl)pentan-1-amine SERT SERT Inhibition (4-Cl driven) Scaffold->SERT Primary Target NET NET Inhibition (Alkyl chain driven) Scaffold->NET Secondary Target DAT DAT Inhibition (N-substitution dependent) Scaffold->DAT Tertiary Target Heme Heme Coordination (Requires Imidazole substitution) Scaffold->Heme If N-substituted with Imidazole Lipophilic Membrane Integration (Pentyl chain) Scaffold->Lipophilic Essential for fungal cell entry

Figure 2: Dual pharmacological pathways dependent on N-substitution.

Part 3: Therapeutic Potential & Toxicology

Therapeutic Applications
  • Depression & Anxiety: As an SNRI/TRI, the molecule increases synaptic concentrations of serotonin and norepinephrine, alleviating depressive symptoms.

  • Obesity (Anorectic): By inhibiting serotonin and norepinephrine reuptake in the hypothalamus, it enhances satiety and increases thermogenesis (similar to Sibutramine).

  • Antifungal (Azole Precursor): The N-imidazole derivative of this scaffold is a potent inhibitor of fungal ergosterol synthesis, used in agriculture and medicine (e.g., related to Tebuconazole).

Toxicology & Safety Profile
  • Cardiovascular Risk: Like all SNRIs and amphetamine-like derivatives, this scaffold carries a risk of hypertension and tachycardia due to increased peripheral norepinephrine.

  • Serotonin Syndrome: High doses or combination with MAOIs can lead to serotonin toxicity.

  • Metabolism: The primary amine is susceptible to oxidative deamination by MAO-B. N-methylation or steric protection (branching) improves half-life.

Part 4: Experimental Protocols

In Vitro Monoamine Transporter Assay

Objective: Determine the


 for SERT, NET, and DAT inhibition.
  • Cell Lines: HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • [

      
      H]5-HT (Serotonin) for SERT.
      
    • [

      
      H]Nisoxetine or [3H]NE for NET.
      
    • [

      
      H]WIN 35,428 or [3H]DA for DAT.
      
  • Protocol:

    • Incubate cell membranes with test compound (1 nM - 10

      
      M) and radioligand for 60 min at 25°C.
      
    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression analysis.
      
Data Presentation Table

Representative data for 1-(4-chlorophenyl)pentan-1-amine derivatives (Hypothetical/Extrapolated values based on SAR).

Compound VariantSERT

(nM)
NET

(nM)
DAT

(nM)
Primary Indication
Parent Amine 15 45 250 Antidepressant
N-Methyl820120Anorectic/Antidepressant
N,N-Dimethyl120300>1000Prodrug (Inactive)
3,4-Dichloro Analog51540Potent TRI (Stimulant)

References

  • Synthesis of Arylalkylamines: "Reductive Amination of 1-(4-chlorophenyl)propan-1-one and Pentan-1-one Derivatives." ChemicalBook.

  • Sibutramine Metabolites: "Pharmacology of N-desmethylsibutramine and its role in monoamine reuptake inhibition." National Institutes of Health (NIH).

  • Monoamine Transporter Inhibitors: "1-Naphthyl and 4-indolyl arylalkylamines as selective monoamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Antifungal Azole Synthesis: "Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one intermediates." Google Patents.

  • Pyrovalerone Analogs: "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors."[2] Journal of Medicinal Chemistry.

  • General Reductive Amination Protocols: "Synthesis of primary amines via reductive amination." Organic Chemistry Portal.

Sources

Methodological & Application

HPLC method development for 1-(4-Chlorophenyl)pentan-1-amine detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 1-(4-Chlorophenyl)pentan-1-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details the systematic development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)pentan-1-amine. The strategic approach outlined herein is grounded in the physicochemical properties of the analyte, leading to a highly specific, accurate, and precise reversed-phase HPLC (RP-HPLC) method with UV detection. This guide provides researchers, scientists, and drug development professionals with a foundational protocol, from initial parameter selection through to full method validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the method for their specific applications.

Introduction and Analyte Characterization

1-(4-Chlorophenyl)pentan-1-amine is a primary amine containing a chiral center and a distinct UV-active chromophore, the chlorophenyl group. As a key intermediate or potential impurity in pharmaceutical manufacturing, its accurate quantification is critical for quality control and regulatory compliance. The development of a reliable analytical method is therefore paramount.

The logical design of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for the stationary phase, mobile phase composition, and detection parameters, minimizing the time and resources spent on optimization.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)pentan-1-amine

PropertyValueSourceImplication for HPLC Method Development
Molecular Formula C₁₁H₁₆ClN[1]Affects molecular weight and potential interactions.
Molecular Weight 197.70 g/mol [1]Standard for calculations of concentration.
Structure A primary amine with a chlorophenyl group and a pentyl chain. Contains one chiral center.[2]The basic amine group necessitates pH control of the mobile phase for good peak shape. The chlorophenyl group acts as a chromophore for UV detection. The pentyl chain provides hydrophobicity suitable for reversed-phase chromatography.
Predicted pKa (basic) ~9.5 - 10.5InferredThe amine will be protonated (cationic) at acidic pH. Operating below pKa-2 (e.g., pH < 7.5) ensures a consistent ionization state.
Predicted LogP 3.01[1]Indicates moderate hydrophobicity, making it an ideal candidate for retention on a C18 or C8 stationary phase.
UV Absorbance Predicted λmax ~220-230 nmInferred from similar structures like chlorpheniramine and p-chloropropiophenone.Direct UV detection is feasible and simplifies the method by avoiding derivatization. A photodiode array (PDA) detector is recommended to confirm the optimal wavelength.

HPLC Method Development Strategy

The development strategy is a systematic process aimed at achieving a separation that is fit for its intended purpose. The primary goals are to attain adequate resolution of the analyte from potential impurities, achieve good peak symmetry, and ensure a reasonable analysis time.

Rationale for Initial Conditions
  • Chromatographic Mode: Based on the analyte's LogP of 3.01, Reversed-Phase HPLC (RP-HPLC) is the logical choice. This mode separates compounds based on their hydrophobicity.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and serves as an excellent starting point. Its non-polar nature will effectively retain the moderately hydrophobic 1-(4-Chlorophenyl)pentan-1-amine.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

    • Aqueous Phase & pH Control: The basic amine group (pKa ~9.5-10.5) is prone to interacting with residual acidic silanols on the silica-based stationary phase, leading to peak tailing. To mitigate this, the mobile phase must be buffered at an acidic pH. A pH of 3.0 is selected to ensure the amine is fully protonated (BH+), which minimizes silanol interactions and provides consistent retention. A phosphate or formate buffer is suitable.

  • Detection: Given the presence of the chlorophenyl chromophore, UV detection is appropriate. An initial wavelength of 225 nm is selected, with the recommendation to use a PDA detector during development to verify the absorbance maximum and check for peak purity.

Method Development Workflow

The following diagram illustrates the logical flow of the method development and optimization process.

MethodDevelopment cluster_opt Optimization Cycle start_node Define Analytical Goal: Quantify 1-(4-Chlorophenyl)pentan-1-amine prop_node Characterize Analyte (pKa, LogP, UV Absorbance) start_node->prop_node initial_node Select Initial Conditions Column: C18 Mobile Phase: ACN/Buffer (pH 3.0) Detector: UV @ 225 nm prop_node->initial_node inject_node Inject Standard & Assess (Retention, Peak Shape, Tailing) initial_node->inject_node eval_node Evaluate Performance: Resolution > 2? Tailing Factor < 1.5? inject_node->eval_node opt_group Optimization Cycle opt_organic Adjust % Organic (for Retention Time) eval_node->opt_organic No (RT issue) opt_pH Adjust Mobile Phase pH / Buffer (for Peak Shape) eval_node->opt_pH No (Shape issue) opt_col Change Column Chemistry (e.g., C8, Phenyl-Hexyl) eval_node->opt_col No (Persistent issues) final_node Finalize Optimized Method eval_node->final_node Yes opt_organic->inject_node opt_pH->inject_node opt_col->initial_node validate_node Proceed to Method Validation final_node->validate_node MethodValidation start_node Optimized HPLC Method spec_node Specificity (Forced Degradation) lin_node Linearity & Range acc_node Accuracy (Recovery) prec_node Precision (Repeatability & Intermediate) lod_loq_node LOD & LOQ rob_node Robustness eval_node All Parameters Meet Acceptance Criteria? spec_node->eval_node lin_node->eval_node acc_node->eval_node prec_node->eval_node lod_loq_node->eval_node rob_node->eval_node pass_node Method is Validated eval_node->pass_node Yes fail_node Re-evaluate & Re-optimize Method eval_node->fail_node No fail_node->start_node

Sources

Application Note: Reductive Amination Procedures to Yield 1-(4-Chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details three distinct protocols for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine , a primary amine scaffold structurally related to monoamine reuptake inhibitors and pyrovalerone metabolites. The synthesis utilizes 1-(4-chlorophenyl)pentan-1-one (4'-chlorovalerophenone) as the starting material.

While direct reductive amination is often the first-line approach, the steric hindrance of the alkyl chain and the electronic effects of the 4-chloro substituent can lead to side reactions such as alcohol formation or over-alkylation. This guide presents a Strategic Selection Matrix to help researchers choose the optimal route based on scale, purity requirements, and available equipment.

Strategic Selection Matrix
MethodProtocol NameKey ReagentsBest ForPros/Cons
A Direct Reductive Amination

,

Rapid Screening (<5g)Pro: One-pot, fast.Con: Risk of dimer (secondary amine) formation; cyanide waste.
B Oxime Intermediate Route

,

High Purity / Pharma StandardsPro: Eliminates over-alkylation; high chemoselectivity.Con: Two steps.
C Leuckart-Wallach

, Formic Acid
Large Scale (>50g)Pro: Cheap reagents; no expensive hydrides.Con: High temperature (130°C+); harsh conditions.

Retrosynthetic Analysis & Reaction Logic

The target molecule is a chiral primary amine. The retrosynthetic disconnection reveals the ketone precursor. The fundamental challenge is stabilizing the intermediate imine/iminium species to ensure selective reduction to the primary amine rather than the alcohol (direct ketone reduction) or secondary amine (reaction of product amine with ketone).

Graphviz: Retrosynthetic Pathway

Retrosynthesis Target 1-(4-Chlorophenyl)pentan-1-amine (Target) Imine Imine Intermediate (Transient) Target->Imine Reduction (H- addition) Ketone 1-(4-Chlorophenyl)pentan-1-one (Starting Material) Imine->Ketone Condensation (-H2O) Ammonia Ammonia Source (NH4OAc / NH2OH) Imine->Ammonia

Caption: Retrosynthetic logic flow from target amine back to the ketone precursor via the critical imine intermediate.

Method A: Direct Reductive Amination (Borch Conditions)

This method utilizes Sodium Cyanoborohydride (


)  in the presence of excess Ammonium Acetate (

)
.

is preferred over

because it is stable at pH 6-7, a range where the iminium ion is protonated (and thus activated for reduction) but the ketone carbonyl is relatively inert to reduction [1].
Materials
  • 1-(4-Chlorophenyl)pentan-1-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (0.7 - 1.0 eq)

  • Methanol (Anhydrous)

  • Molecular Sieves (3Å, activated)

  • Glacial Acetic Acid (optional, for pH adjustment)

Protocol
  • Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Chlorophenyl)pentan-1-one (e.g., 10 mmol, 1.97 g) in Methanol (30 mL).

  • Add Ammonium Acetate (100 mmol, 7.7 g) and 2 g of activated 3Å Molecular Sieves .

    • Expert Insight: The excess ammonium source is critical to shift the equilibrium toward the imine and suppress secondary amine formation. Molecular sieves scavenge water, driving the condensation.

  • Stir the mixture at room temperature (20-25°C) for 1 hour.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (7-10 mmol, 0.44 - 0.62 g) in small portions.

    • Safety Note:

      
       is highly toxic.[1] Handle in a fume hood. Ensure the reaction pH remains < 7. If pH > 7, reduction of the ketone to the alcohol becomes competitive.
      
  • Remove the ice bath and stir at room temperature for 12–24 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quench: Slowly add concentrated HCl until pH < 2 (evolution of HCN gas possible—use efficient fume hood!). Stir for 30 mins to hydrolyze any boron complexes.

  • Workup:

    • Concentrate the methanol in vacuo.

    • Dissolve residue in water (50 mL). Wash with Diethyl Ether (2 x 30 mL) to remove unreacted ketone and non-basic byproducts.

    • Basify the aqueous layer to pH > 12 using 6M NaOH.

    • Extract the free amine with Dichloromethane (DCM) (3 x 40 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      

Method B: Oxime Intermediate Route (High Purity)

For pharmaceutical applications requiring high purity, the oxime route is superior. It proceeds in two discrete steps: formation of the oxime (which locks the nitrogen onto the carbon) and subsequent reduction. This prevents the formation of secondary amines entirely [2].

Step 1: Synthesis of the Oxime
  • Dissolve 1-(4-Chlorophenyl)pentan-1-one (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine Hydrochloride (15 mmol, 1.04 g) and Sodium Acetate (15 mmol, 1.23 g) dissolved in a minimum amount of water.

  • Reflux for 2–4 hours.

  • Cool, evaporate ethanol, and extract with EtOAc. Wash with water/brine. Dry and concentrate. The oxime usually solidifies and can be used directly.

Step 2: Reduction of Oxime to Amine (Zn/Ammonium Formate)

This method is milder than


 and avoids high-pressure hydrogenation.
  • Dissolve the crude oxime (10 mmol) in Methanol (40 mL).

  • Add Ammonium Formate (30 mmol) and Zinc Dust (20 mmol).

    • Note: Zinc dust should be activated (wash with dilute HCl, then water/acetone/ether) for best results.

  • Reflux the suspension vigorously for 4–8 hours.

  • Workup: Filter through Celite to remove zinc residues. Concentrate the filtrate.

  • Partition residue between 1M NaOH and DCM. Extract, dry, and concentrate to yield the amine.[2]

Method C: Leuckart-Wallach Reaction (Scalable)

The Leuckart reaction is robust for aryl ketones but requires high temperatures. It yields the N-formyl derivative, which must be hydrolyzed [3].

Protocol
  • Reaction: Combine 1-(4-Chlorophenyl)pentan-1-one (50 mmol) and Ammonium Formate (200 mmol) in a round-bottom flask equipped with a distillation setup (Claisen head).

  • Heat the mixture to 140–150°C. Water and ammonia will distill off.

  • Maintain temperature for 3–6 hours until the ketone is consumed. The mixture will become homogeneous.

  • Hydrolysis: Cool the mixture to ~100°C. Add 6M HCl (50 mL) carefully.

  • Reflux for 2 hours to hydrolyze the intermediate N-formyl amine.

  • Isolation: Cool to room temperature. Wash with ether to remove non-basic impurities.[3] Basify the aqueous layer with NaOH pellets (with cooling) to liberate the amine. Extract with DCM.[3]

Purification & Characterization

The crude amine is an oil. For stability and analysis, it is best converted to its Hydrochloride salt.

Hydrochloride Salt Formation[4]
  • Dissolve the crude free base in minimal anhydrous Diethyl Ether or Ethanol.

  • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with stirring at 0°C.

  • A white precipitate should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Data Profile
  • Compound: 1-(4-Chlorophenyl)pentan-1-amine Hydrochloride[4][5][6][7]

  • CAS: 91428-39-6[4][6][8]

  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz) Predicted:

    
     8.60 (br s, 3H, 
    
    
    
    ), 7.55 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.25 (m, 1H, CH-N), 1.90 (m, 2H), 1.25 (m, 2H), 1.10 (m, 2H), 0.85 (t, 3H).
  • Mass Spectrometry: [M+H]+ expected at m/z ~198.1 (for

    
    ).
    
Experimental Workflow Diagram

Workflow Start Start: 1-(4-Chlorophenyl)pentan-1-one Choice Select Method Start->Choice MethodA Method A: NaCNBH3 / NH4OAc (Direct) Choice->MethodA Rapid Screening MethodB Method B: Oxime -> Zn/HCOONH4 (2-Step) Choice->MethodB High Purity Workup Acid/Base Extraction (Remove non-basic impurities) MethodA->Workup MethodB->Workup Salt Salt Formation (HCl in Ether) Workup->Salt Final Product: Amine HCl Salt Salt->Final

Caption: Operational workflow for converting the ketone to the amine hydrochloride salt.

Safety & Troubleshooting

Critical Safety Hazards
  • Sodium Cyanoborohydride: Highly toxic if ingested or absorbed. Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal. ALWAYS quench in a fume hood and ensure the quench solution is basic (bleach/NaOH) before disposal.

  • Ammonia/Amines: Vapors are corrosive to the respiratory tract.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete imine formationAdd more molecular sieves; increase reaction time before adding reducing agent.
Alcohol Byproduct Ketone reduction > Imine reductionEnsure pH is not too acidic (<5). Use excess

.
Secondary Amine Product amine reacting with ketoneUse large excess of Ammonium source (10-15 eq). Dilute reaction mixture.
Oily Product Free base formConvert to HCl or Oxalate salt for crystallization.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][9][10] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Kletti, R., et al. (2020). Selective Synthesis of Primary Amines via Oxime Reduction. Organic Letters, 22(16), 6324–6329. Link

  • Ingersoll, A. W. (1943).

    
    -Phenylethylamine. Organic Syntheses, Collective Volume 2, 503. Link
    
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride Product Page. CAS 91428-39-6.[4][6][8] Link

Sources

In Vitro Pharmacological Profiling of 1-(4-Chlorophenyl)pentan-1-amine Hydrochloride: Monoamine Transporter and MAO Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-(4-Chlorophenyl)pentan-1-amine hydrochloride is a synthetic primary amine featuring a para-chloro-substituted phenyl ring and an extended pentyl aliphatic chain. In neuropharmacology, the structural design of such molecules dictates their target engagement. The para-halogenation of phenylalkylamines fundamentally alters their interaction with high-affinity monoamine transporters (MATs), typically enhancing Serotonin Transporter (SERT) affinity while retaining activity at the Dopamine Transporter (DAT) 1. Furthermore, the elongated pentyl chain increases the molecule's lipophilicity, allowing it to probe deep hydrophobic pockets within both MATs and Monoamine Oxidase (MAO) enzymes.

This Application Note provides a comprehensive, self-validating in vitro workflow designed for drug development professionals to evaluate the compound's efficacy as a Monoamine Reuptake Inhibitor (MRI) and MAO inhibitor.

Causality in Assay Design

Traditional radioligand uptake assays (using [³H]-neurotransmitters) suffer from poor temporal resolution, require extensive washing steps, and generate radioactive waste. To overcome this, we utilize fluorescent substrate analogs: APP+ for SERT 2, and ASP+ for DAT and NET 3. These substrates allow for homogenous, real-time kinetic monitoring of transporter activity in live cells. For MAO profiling, we utilize kynuramine , a non-selective substrate that undergoes oxidative deamination by both MAO-A and MAO-B to form the highly fluorescent 4-hydroxyquinoline, enabling a unified continuous spectrophotometric assay 4.

Quantitative Assay Parameters

To ensure cross-assay comparability, all quantitative parameters and self-validating controls are standardized as follows:

TargetCell Line / EnzymeSubstrateEx/Em (nm)Positive Control (10 µM)Expected Z'-Factor
hSERT HEK293-hSERTAPP+ (2 µM)488 / 525Fluoxetine> 0.65
hDAT HEK293-hDATASP+ (2 µM)488 / 605GBR12909> 0.70
hNET HEK293-hNETASP+ (2 µM)488 / 605Desipramine> 0.70
MAO-A Recombinant HumanKynuramine (40 µM)315 / 380Clorgyline> 0.75
MAO-B Recombinant HumanKynuramine (40 µM)315 / 380Selegiline> 0.75

Mandatory Visualizations

Signaling cluster_MAT Monoamine Transporters (HEK293) cluster_MAO Monoamine Oxidase (Recombinant) C 1-(4-Chlorophenyl) pentan-1-amine DAT hDAT / hNET (ASP+ Substrate) C->DAT Competitive Inhibition SERT hSERT (APP+ Substrate) C->SERT MAO MAO-A / MAO-B (Kynuramine Substrate) C->MAO Enzymatic Inhibition Uptake Inhibited Fluorescent Substrate Uptake DAT->Uptake SERT->Uptake Deam Reduced 4-Hydroxyquinoline Fluorescence MAO->Deam

Fig 1. Pharmacological targets and fluorescent assay readouts for the compound.

Workflow Step1 1. Compound Preparation Serial Dilution in DMSO/Buffer Step2 2. Target Incubation Cells (MAT) or Enzyme (MAO) Step1->Step2 Step3 3. Substrate Addition APP+ / ASP+ / Kynuramine Step2->Step3 Step5 5. Counter-Screen ATP Viability Assay Step2->Step5 Parallel Cytotoxicity Check Step4 4. Kinetic/Endpoint Read Fluorescent Microplate Reader Step3->Step4

Fig 2. Step-by-step in vitro screening workflow for monoamine modulators.

Experimental Protocols

Self-Validating System Requirements

To ensure scientific integrity, every microplate must function as a self-validating system. We mandate the inclusion of a Vehicle Control (0.1% DMSO) to establish the 100% activity baseline, and a Target-Specific Positive Control (e.g., 10 µM Fluoxetine for SERT) to define maximal inhibition (0% activity). Assay robustness is quantified using the Z'-factor; only plates yielding a


 are accepted for IC₅₀ derivation.
Protocol A: Monoamine Transporter (MAT) Uptake Inhibition
  • Cell Seeding: Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into poly-D-lysine coated 96-well black, clear-bottom microplates at 40,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Wash cells twice with 100 µL of Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to remove serum proteins that may non-specifically bind the highly lipophilic 1-(4-Chlorophenyl)pentan-1-amine.

  • Compound Pre-incubation: Add 50 µL of KRH buffer containing serial dilutions of 1-(4-Chlorophenyl)pentan-1-amine (0.1 nM to 100 µM, 0.1% DMSO final). Include vehicle and positive controls. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of 4 µM APP+ (for SERT) or ASP+ (for DAT/NET) prepared in KRH buffer (final substrate concentration = 2 µM).

  • Kinetic Reading: Immediately transfer the plate to a fluorescent microplate reader. Record fluorescence every 30 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) of substrate uptake from the linear portion of the kinetic curve. Plot V₀ against log[Compound] to derive the IC₅₀.

Protocol B: Monoamine Oxidase (MAO) Inhibition
  • Enzyme Preparation: Dilute recombinant hMAO-A or hMAO-B in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Compound Pre-incubation: In a 96-well black microplate, mix 40 µL of the enzyme solution with 10 µL of 1-(4-Chlorophenyl)pentan-1-amine dilutions. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 50 µL of 80 µM kynuramine (final concentration = 40 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 40 µL of 2N NaOH. Causality Note: The highly alkaline environment is strictly required to fully unquench the fluorescence of the 4-hydroxyquinoline product.

  • Endpoint Reading: Measure fluorescence at Ex 315 nm / Em 380 nm. Calculate percent inhibition relative to the vehicle control.

Protocol C: ATP-Based Cytotoxicity Counter-Screen

Highly lipophilic para-halogenated amines can disrupt cell membranes or deplete intracellular ATP at high concentrations, leading to false-positive uptake inhibition 1.

  • Treat wild-type HEK293 cells with the compound for 2 hours (matching the maximum assay window).

  • Add CellTiter-Glo® reagent, lyse cells on an orbital shaker for 2 minutes, and measure luminescence.

  • An IC₅₀ shift between the functional assay and the viability assay of >10-fold confirms true pharmacological target engagement rather than artifactual cell death.

References

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology.[Link]

  • Solis, E., Jr., et al. (2012). 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter. Journal of Biological Chemistry.[Link]

  • Oz, M., et al. (2010). Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+. Journal of Neurochemistry.[Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.[Link]

Sources

crystallization techniques for 1-(4-Chlorophenyl)pentan-1-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 1-(4-Chlorophenyl)pentan-1-amine Salts

Abstract

This technical guide provides a comprehensive overview of the principles and practices for the crystallization of salts derived from 1-(4-Chlorophenyl)pentan-1-amine. The conversion of this primary amine into a crystalline salt is a critical downstream processing step for purification, stabilization, and, notably, for the resolution of its enantiomers. This document is intended for researchers, chemists, and process development scientists, offering a framework that combines theoretical underpinnings with actionable, field-tested protocols. We will explore the strategic selection of counter-ions and solvent systems, detail methodologies for cooling, anti-solvent, and diastereomeric resolution crystallizations, and provide a guide for troubleshooting common challenges.

Introduction: The Strategic Importance of Salt Crystallization

1-(4-Chlorophenyl)pentan-1-amine is a chiral primary amine whose derivatives may serve as key intermediates in the synthesis of pharmacologically active compounds. As with many active pharmaceutical ingredients (APIs), isolating the target molecule in a pure, stable, and well-defined physical form is paramount. Direct crystallization of the free amine can be challenging due to its often-oily physical state and potential for instability.

Salt formation offers a robust solution, converting the liquid or low-melting amine into a solid with a well-defined crystal lattice.[1] This transformation is not merely for solidification; it is a powerful purification technique. The formation of a crystalline salt from a solution is an equilibrium-driven process that inherently excludes impurities from the growing lattice structure, leading to a significant increase in chemical purity. Furthermore, since 1-(4-Chlorophenyl)pentan-1-amine possesses a stereocenter, its separation into single enantiomers is often a regulatory and therapeutic necessity. Diastereomeric salt crystallization is an economically advantageous and scalable method for achieving this chiral resolution.[2][3]

This guide provides the scientific rationale and detailed protocols to empower researchers to develop and optimize crystallization processes for salts of 1-(4-Chlorophenyl)pentan-1-amine.

Foundational Principles: A Scientist's Guide to Rational Crystallization Design

A successful crystallization is not an accident; it is the result of a systematic manipulation of physicochemical properties. Understanding the core principles governing salt formation and solubility is the first step toward a robust and reproducible process.

The Acid-Base Chemistry: Selecting the Right Counter-Ion

The formation of an amine salt is a straightforward acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from an acid. The resulting ammonium cation and the acid's conjugate base (the counter-ion) form an ion pair stabilized by electrostatic interactions.

The choice of the acid is the most critical initial decision, as the counter-ion profoundly impacts the resulting salt's properties.[4][5] A key guideline is the "pKa rule," which suggests that for efficient proton transfer and stable salt formation, the pKa of the acid should be at least 2 to 3 units lower than the pKa of the protonated amine (the ammonium cation).[6]

Beyond pKa, the counter-ion's structure dictates properties such as:

  • Solubility: Different counter-ions will lead to vastly different solubilities in a given solvent system. For example, hydrochloride salts are often more soluble in polar solvents than sulfate salts.[7]

  • Melting Point & Stability: Salts with strong crystal lattice energy, often formed from small, compact counter-ions, tend to have higher melting points.[4][5] This can correlate with greater physical stability.

  • Hygroscopicity: The propensity of a salt to absorb atmospheric moisture is heavily influenced by the counter-ion.[8]

  • Polymorphism: The ability of a compound to crystallize in multiple different crystal lattice arrangements is known as polymorphism.[9][10] Different polymorphs of the same salt can have different solubilities and stabilities, making polymorph control essential in pharmaceutical development. The choice of counter-ion is a primary factor in determining the polymorphic landscape of a drug substance.[11][12]

Counter-Ion Source (Acid) Common Abbreviation Key Characteristics & Considerations
Hydrochloric AcidHClForms highly ionic, often crystalline salts. Widely used in the pharmaceutical industry.[13] Can sometimes be hygroscopic.
Sulfuric AcidH₂SO₄Can form both sulfate (1:2 amine:acid) and bisulfate (1:1) salts. Often produces highly stable, less soluble salts.
Methanesulfonic AcidMsOHAn organic acid that often yields stable, crystalline salts with good handling properties.
Maleic Acid-A dicarboxylic acid that can offer different hydrogen bonding opportunities to promote crystallization.[14]
L-(+)-Tartaric AcidL-TAA chiral dicarboxylic acid, the workhorse for diastereomeric resolution of racemic amines.[3] The two acidic protons and hydroxyl groups provide multiple points for hydrogen bonding.
Dibenzoyl-L-tartaric AcidDBTAA derivative of tartaric acid with bulky benzoyl groups, often used for resolving amines that fail to separate with simpler chiral acids.[15]
The Solvent System: The Engine of Crystallization

The selection of an appropriate solvent or solvent system is arguably the most complex and empirical part of crystallization development. The ideal solvent system should exhibit a significant difference in the salt's solubility with changes in a controllable parameter, such as temperature or solvent composition.

Core Causality: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at equilibrium. The system then seeks to return to equilibrium by precipitating the excess solute as a solid crystal. Supersaturation can be achieved by:

  • Cooling: Dissolving the salt in a suitable solvent at an elevated temperature and then slowly cooling it. This is effective for salts whose solubility is strongly dependent on temperature.

  • Anti-Solvent Addition: Dissolving the salt in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.[16]

  • Evaporation: Slowly evaporating the solvent from the solution to increase the solute concentration. This is more common for generating high-quality single crystals for analysis rather than for bulk purification.[16]

A primary screening of solvents is essential. This typically involves testing the solubility of the amine salt in a range of common solvents at both room temperature and an elevated temperature (e.g., the solvent's boiling point).

Solvent Polarity Boiling Point (°C) Typical Role in Amine Salt Crystallization
Isopropanol (IPA)Polar Protic82Excellent "good" solvent for dissolving many amine salts at elevated temperatures.[14]
Ethanol (EtOH)Polar Protic78Similar to IPA, often used for dissolving salts. Its higher polarity can sometimes prevent crystallization.
Acetonitrile (MeCN)Polar Aprotic82Good solvent for many salts; its aprotic nature can offer different crystallization kinetics.[17]
Ethyl Acetate (EtOAc)Medium Polarity77Can act as a solvent or an anti-solvent depending on the specific salt.[17]
TolueneNon-polar111Commonly used as an anti-solvent. Can also be used to azeotropically remove water.[14]
Heptane / HexaneNon-polar98 / 69Classic anti-solvents. Their addition to a solution of the salt in a polar solvent will drastically reduce solubility.[14]
Diethyl Ether / MTBELow Polarity35 / 55Common anti-solvents, particularly for precipitating hydrochloride salts from alcoholic solutions.[14][17]

Strategic Workflow for Crystallization Method Development

A structured approach is crucial to efficiently identify optimal crystallization conditions. The following workflow outlines a logical progression from initial screening to a refined protocol.

CrystallizationWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Characterization & Final Protocol Start Racemic 1-(4-Chlorophenyl)pentan-1-amine Free Base SaltScreen Salt Formation Screen (e.g., HCl, H₂SO₄, L-TA, MsOH) in a test solvent (e.g., IPA) Start->SaltScreen SolventScreen Solvent Solubility Screen (Test solubility of promising salt(s) in various solvents at RT and elevated T) SaltScreen->SolventScreen Identify solid, crystalline hits MethodSelection Select Crystallization Method (Cooling vs. Anti-Solvent) SolventScreen->MethodSelection Select promising solvent/anti-solvent pairs Optimization Optimization (Cooling rate, anti-solvent addition rate, concentration) MethodSelection->Optimization Characterization Solid State Characterization (Purity by HPLC, Identity by NMR, Crystallinity by PXRD, Thermal by DSC) Optimization->Characterization Isolate solid material FinalProtocol Finalized Protocol for Purification or Resolution Characterization->FinalProtocol Confirm desired properties

Caption: Workflow for Crystallization Method Development.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization for Purification (Example: Hydrochloride Salt)

This protocol is ideal when a solvent has been identified that shows a significant increase in salt solubility at higher temperatures.

Rationale: The principle relies on creating a saturated or near-saturated solution at an elevated temperature. As the solution cools, the solubility of the salt decreases, leading to a state of supersaturation that drives crystal formation and growth. The rate of cooling is a critical parameter: slow cooling generally promotes the growth of larger, more perfect crystals, while rapid cooling can lead to the precipitation of smaller crystals or even an amorphous solid.

Methodology:

  • Salt Formation & Dissolution:

    • In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 1-(4-Chlorophenyl)pentan-1-amine in a minimal amount of isopropanol (IPA), approximately 3-5 mL per gram of amine.

    • Slowly add 1.05 equivalents of concentrated hydrochloric acid (or a solution of HCl in IPA) dropwise with stirring. An exotherm may be observed.

    • Heat the mixture to reflux (approx. 82°C) until all solids dissolve completely. If solids remain, add more IPA in small portions until a clear solution is achieved at reflux.

  • Controlled Cooling:

    • Once a clear solution is obtained, turn off the heat and allow the solution to cool slowly towards room temperature (ambient cooling). For best results, insulate the flask to slow the cooling rate.

    • Crystal nucleation should be observed as the solution cools. If no crystals form, try gently scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.

  • Maturation:

    • Once the solution has reached room temperature, continue stirring for an additional 1-2 hours to maximize crystal growth and yield.

    • For further yield improvement, the flask can be placed in an ice bath (0-5°C) for another hour.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold IPA, followed by a wash with a non-polar solvent like heptane or diethyl ether to displace the IPA and facilitate drying.

    • Dry the crystals under vacuum at a temperature not exceeding 40-50°C until a constant weight is obtained.

Protocol 2: Anti-Solvent Crystallization for Purification

This method is highly effective when the salt is very soluble in one solvent but virtually insoluble in another.

Rationale: This technique involves dissolving the salt in a minimum amount of a "good" solvent to create a concentrated solution. The subsequent controlled addition of a miscible "anti-solvent" reduces the overall solvating power of the system, forcing the salt out of solution and inducing crystallization. The rate of anti-solvent addition is critical; slow addition with vigorous stirring is necessary to maintain a uniform level of supersaturation and avoid localized, rapid precipitation which can lead to "oiling out" or the formation of an amorphous solid.

Methodology:

  • Salt Formation & Dissolution:

    • Prepare the hydrochloride or methanesulfonate salt of 1-(4-Chlorophenyl)pentan-1-amine as described in Protocol 1, or start with the pre-formed salt.

    • At room temperature, dissolve the salt in a minimal amount of a suitable solvent (e.g., acetonitrile or ethanol), approximately 2-4 mL per gram of salt, ensuring complete dissolution.

  • Controlled Anti-Solvent Addition:

    • With vigorous stirring, add a suitable anti-solvent (e.g., methyl tert-butyl ether (MTBE) or toluene) dropwise via an addition funnel.

    • The first sign of persistent turbidity indicates the onset of nucleation. At this point, it is often beneficial to slow the addition rate or pause briefly to allow stable crystal nuclei to form.

    • Continue adding the anti-solvent until a total volume of 2-4 times the initial solvent volume has been added.

  • Maturation & Isolation:

    • After the addition is complete, stir the resulting slurry at room temperature for at least 1 hour to ensure complete crystallization.

    • Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 3: Diastereomeric Resolution for Chiral Separation

This protocol is the cornerstone for isolating a single enantiomer from the racemic amine.

Rationale: This technique leverages the fact that diastereomers (pairs of stereoisomers that are not mirror images) have different physical properties, including solubility.[3] By reacting the racemic (R/S)-amine with a single enantiomer of a chiral acid (the resolving agent, e.g., L-tartaric acid), two diastereomeric salts are formed: (R-amine, L-acid) and (S-amine, L-acid). In a carefully chosen solvent, one of these salts will be significantly less soluble than the other and will selectively crystallize, allowing for its separation by filtration.

Methodology:

  • Formation of Diastereomeric Salts:

    • In a flask, dissolve 1.0 equivalent of racemic 1-(4-Chlorophenyl)pentan-1-amine in a suitable solvent (methanol or ethanol are common starting points), using approximately 10 mL of solvent per gram of amine.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary. Note: Using 0.5 equivalents of a dicarboxylic acid ensures that only one diastereomer can crystallize, maximizing the theoretical yield to 50%.

    • Add the warm resolving agent solution to the amine solution with stirring.

  • Selective Crystallization:

    • Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • The progress of the resolution can be monitored by taking small samples of the mother liquor and analyzing the enantiomeric excess (ee) of the remaining amine by chiral HPLC.

    • Stir the slurry at room temperature for several hours, or even overnight, to allow the system to reach equilibrium.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration. Wash the cake sparingly with the cold crystallization solvent.

    • The isolated solid is the enriched diastereomeric salt. It can be recrystallized from the same or a different solvent system to further improve its diastereomeric purity.

  • Liberation of the Free Enantiopure Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH of the aqueous layer is >11. This deprotonates the amine, breaking the salt.[18]

    • Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out / No Crystals Form The level of supersaturation is too high; the solution has entered the labile zone too quickly. / The salt is too soluble in the chosen system.Slow down the cooling rate or the anti-solvent addition rate. / Add more solvent (dilute the solution) before cooling/adding anti-solvent. / Try a more non-polar solvent or a more potent anti-solvent.
Amorphous Powder Precipitates Nucleation rate is far greater than the crystal growth rate, often due to very rapid cooling or anti-solvent addition.Reduce the rate of supersaturation generation (slower cooling/addition). / Increase the temperature to redissolve and attempt a slower crystallization. / Ensure adequate agitation.
Poor Yield The salt has significant solubility in the mother liquor at the isolation temperature. / Insufficient maturation time.Cool the slurry to a lower temperature (e.g., 0°C or below) before filtration. / Use a more effective anti-solvent or increase the ratio of anti-solvent to solvent. / Increase the stirring time after crystallization has initiated.
Low Purity / Impurity Inclusion Crystallization occurred too rapidly, trapping impurities from the mother liquor. / The impurity has a very similar structure and co-crystallizes.Recrystallize the material. / Use a slower, more controlled crystallization process. / Consider a different salt or solvent system that may have better selectivity against the impurity.

Conclusion

The crystallization of 1-(4-Chlorophenyl)pentan-1-amine salts is a multifaceted but controllable process that is fundamental to achieving high purity and, when required, isolating single enantiomers. A successful outcome hinges on a systematic and rational approach to the selection of both the counter-ion and the solvent system. By understanding the principles of solubility, supersaturation, and nucleation, and by applying the detailed protocols provided, researchers can effectively develop robust and scalable crystallization methods. The techniques outlined in this guide serve as a strong foundation for the process development of this and structurally related amine compounds.

References

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Application Notes & Protocols: 1-(4-Chlorophenyl)pentan-1-amine as a Versatile Chiral Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amines are fundamental building blocks in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1] The stereochemistry at the amine-bearing carbon is often critical for pharmacological activity, making access to enantiomerically pure intermediates a cornerstone of modern drug development.[2] This guide provides a comprehensive technical overview of 1-(4-chlorophenyl)pentan-1-amine, a valuable chiral intermediate. We will explore its synthesis from prochiral precursors, detail robust protocols for chiral resolution via diastereomeric salt formation, and demonstrate its application in the synthesis of complex molecular targets. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific needs.

Introduction: The Strategic Importance of 1-(4-Chlorophenyl)pentan-1-amine

The 1-(4-chlorophenyl)pentan-1-amine scaffold incorporates several key features that make it a highly strategic intermediate in drug discovery:

  • A Defined Stereocenter: The chiral center directly attached to the nitrogen atom allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors.

  • Aromatic and Aliphatic Moieties: The presence of a 4-chlorophenyl group provides a handle for aromatic interactions (e.g., π-π stacking) and a site for further functionalization, while the n-butyl chain offers lipophilicity that can be critical for modulating pharmacokinetic properties such as absorption and distribution.[3]

  • Reactive Primary Amine: The primary amine serves as a versatile nucleophile and a key point for introducing the rest of the target molecule, often through amide bond formation, reductive amination, or substitution reactions.

This combination of features makes enantiopure (R)- and (S)-1-(4-chlorophenyl)pentan-1-amine sought-after starting materials for a variety of therapeutic areas.

Synthesis and Chiral Resolution

The most common and economically viable route to enantiopure 1-(4-chlorophenyl)pentan-1-amine begins with the synthesis of the racemic mixture, followed by a high-fidelity resolution step.

Synthesis of Racemic 1-(4-Chlorophenyl)pentan-1-amine

The racemic amine is efficiently prepared from the corresponding ketone, 1-(4-chlorophenyl)pentan-1-one, via reductive amination.

Protocol 1: Synthesis of Racemic 1-(4-Chlorophenyl)pentan-1-amine

Principle: This procedure involves the formation of an intermediate oxime from the ketone, followed by reduction to the primary amine. This two-step approach is often cleaner than direct reductive amination for this substrate class.[4]

Materials:

  • 1-(4-chlorophenyl)pentan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA) or Pyridine

  • Ethanol

  • Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated brine solution

Procedure:

Step 1: Oxime Formation

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)pentan-1-one (1.0 equiv.) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equiv.) and triethylamine (1.6 equiv.).

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with saturated brine, dry over MgSO₄, and concentrate in vacuo to yield the crude 1-(4-chlorophenyl)pentan-1-one oxime, which can often be used in the next step without further purification.

Step 2: Reduction to the Amine

  • Caution: Perform this step under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the crude oxime from Step 1 in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of BH₃·THF in THF (2.0-3.0 equiv.) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 4-6 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl to neutralize excess borane and hydrolyze the borane-amine complex.

  • Stir for 30 minutes, then make the aqueous layer basic (pH > 10) by adding 2 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude racemic amine can be purified by silica gel column chromatography if necessary.

Chiral Resolution by Diastereomeric Salt Formation

Classical resolution remains one of the most robust and scalable methods for separating enantiomers of chiral amines.[5][6] The principle relies on reacting the racemic amine with an enantiopure chiral acid to form two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7][8]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_amine Racemic Amine (R)-Amine + (S)-Amine mixture Mixture of Diastereomeric Salts (R,R)-Salt + (S,R)-Salt racemic_amine->mixture chiral_acid Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) chiral_acid->mixture separation Fractional Crystallization (Exploits Solubility Difference) mixture->separation less_soluble Less Soluble Salt Precipitates (e.g., (R,R)-Salt) separation->less_soluble more_soluble More Soluble Salt in Mother Liquor (e.g., (S,R)-Salt) separation->more_soluble liberation_R Basification (e.g., NaOH) Liberates (R)-Amine less_soluble->liberation_R liberation_S Basification (e.g., NaOH) Liberates (S)-Amine more_soluble->liberation_S

Choosing the Right Resolving Agent and Solvent: The success of this method hinges on finding a suitable combination of a chiral resolving agent and a solvent system that maximizes the solubility difference between the two diastereomeric salts. Common resolving agents for amines are chiral carboxylic acids.

Resolving AgentTypical Solvent(s)Rationale
(L)-(+)-Tartaric Acid Methanol, Ethanol, IsopropanolReadily available and inexpensive in both enantiomeric forms. The diacid nature offers multiple hydrogen bonding opportunities.
(S)-(+)-Mandelic Acid Ethanol, AcetonitrileAromatic ring can participate in π-π interactions, potentially enhancing crystal packing differences.
(1R)-(-)-10-Camphorsulfonic Acid Acetone, Ethyl AcetateA strong acid with a rigid, bulky structure that can lead to well-defined crystal lattices.
N-Acetyl-(L)-Leucine Water/Alcohol mixturesChiral amino acid derivatives offer a different structural motif for inducing diastereomeric differences.

Protocol 2: Chiral Resolution using (L)-(+)-Tartaric Acid

Principle: This protocol details the separation of racemic 1-(4-chlorophenyl)pentan-1-amine using L-tartaric acid. One diastereomeric salt is expected to be less soluble in the chosen solvent (e.g., methanol) and will crystallize preferentially.

Materials:

  • Racemic 1-(4-chlorophenyl)pentan-1-amine (1.0 equiv.)

  • (L)-(+)-Tartaric acid (0.5 to 1.0 equiv., optimization may be required)[9]

  • Methanol (or other optimized solvent)

  • 2 M Sodium hydroxide (NaOH)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution & Salt Formation: In a flask, dissolve the racemic amine (1.0 equiv.) in a minimal amount of hot methanol. In a separate flask, dissolve L-tartaric acid (start with 0.5 equiv.) in a minimal amount of hot methanol.

  • Combine the two hot solutions and stir. If precipitation occurs immediately, add more hot methanol until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to crystallize. To maximize yield, the flask can be placed in a refrigerator (4 °C) overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enriched Amine: Suspend the collected crystals in a mixture of water and dichloromethane. While stirring vigorously, add 2 M NaOH solution dropwise until the aqueous layer is basic (pH > 10).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 3).

  • Recrystallization (Optional): If the e.e. is not satisfactory (>99%), the diastereomeric salt can be recrystallized from fresh hot methanol before the liberation step to further enhance its purity.[10]

Quality Control: Characterization and Enantiomeric Purity Analysis

Confirming the identity and, crucially, the enantiomeric purity of the final product is a non-negotiable step.

G cluster_0 Input cluster_1 Analytical Workflow cluster_2 Output & Analysis Sample Enriched Amine Sample HPLC Chiral HPLC System Sample->HPLC Detector UV/Vis or PDA Detector HPLC->Detector Data Chromatogram Detector->Data Integration Peak Integration (Area R-enantiomer, Area S-enantiomer) Data->Integration Calculation e.e. Calculation % e.e. = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integration->Calculation Result Final Enantiomeric Excess (e.e.) Calculation->Result

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess.[11][12] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Typical Chiral HPLC Conditions:

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Column (CSP) Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD)These columns have broad applicability for a wide range of chiral compounds, including amines.[13]
Mobile Phase Normal Phase: n-Hexane / Isopropanol (IPA) + 0.1% Diethylamine (DEA)Start with a 90:10 (Hexane:IPA) ratio. Adjust the IPA percentage to optimize retention and resolution. DEA is added to reduce peak tailing by masking active sites on the silica support.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns (e.g., 4.6 mm i.d.). Can be reduced to improve resolution if peaks are close.
Detection UV at 220 nm or 254 nmThe chlorophenyl group provides a strong chromophore for UV detection.
Temperature Ambient (or controlled at 25 °C)Lowering the temperature can sometimes improve separation but may increase analysis time and backpressure.

Application in Synthesis: A Case Study

Enantiopure 1-(4-chlorophenyl)pentan-1-amine can be used as a key building block. For example, it can be acylated with a complex carboxylic acid to form a chiral amide, a common motif in bioactive molecules.

Protocol 3: Synthesis of a Chiral Amide

Principle: This protocol demonstrates the coupling of (S)-1-(4-chlorophenyl)pentan-1-amine with a generic carboxylic acid (R-COOH) using a standard peptide coupling agent like EDC/HOBt to form a new chiral molecule with high stereochemical fidelity.

Materials:

  • (S)-1-(4-chlorophenyl)pentan-1-amine (e.g., from Protocol 2)

  • A carboxylic acid of interest (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM.

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add the (S)-1-(4-chlorophenyl)pentan-1-amine (1.1 equiv.) followed by DIPEA (2.5 equiv.).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired chiral amide.

Conclusion

1-(4-Chlorophenyl)pentan-1-amine is a high-value chiral intermediate whose utility is unlocked through efficient synthesis and robust, scalable resolution protocols. The diastereomeric salt crystallization method, while classical, remains a powerful and cost-effective technique for accessing the enantiomerically pure amine on both laboratory and industrial scales. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for the discovery and development of new chemical entities.

References

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  • PMC. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 1-(4-Chlorophenyl)-1-phenylacetone.
  • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Google Patents. (n.d.). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • BOC Sciences. (2025, August 28). Chiral Intermediates in Drug Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1452.
  • Beilstein Journals. (2024, July 9). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF. Retrieved from [Link]

  • ResearchGate. (2024, January 1). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]

  • MDPI. (2026, February 1). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. Retrieved from [Link]

  • Benchchem. (n.d.). The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide.
  • MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation with 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride.
  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help you optimize your reaction yield and purity. Our focus is on the prevalent and robust method of reductive amination, offering insights grounded in mechanistic principles and extensive laboratory experience.

Overview of the Primary Synthetic Route: Reductive Amination

The synthesis of 1-(4-Chlorophenyl)pentan-1-amine is most commonly and efficiently achieved through the reductive amination of 4'-chlorovalerophenone. This process involves two key stages: the formation of an imine intermediate, which is then reduced to the target primary amine. Careful control of reagents and reaction conditions is paramount to maximizing yield and minimizing side-product formation.

The overall transformation is depicted below:

Reductive Amination 4'-chlorovalerophenone 4'-chlorovalerophenone Imine Intermediate Imine Intermediate 4'-chlorovalerophenone->Imine Intermediate + NH3 1-(4-Chlorophenyl)pentan-1-amine 1-(4-Chlorophenyl)pentan-1-amine Imine Intermediate->1-(4-Chlorophenyl)pentan-1-amine [H]

Caption: General scheme for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction yield is consistently low, with a significant amount of unreacted 4'-chlorovalerophenone remaining. What are the likely causes and how can I improve conversion?

Answer:

Low conversion in a reductive amination points to issues in one of the two key steps: imine formation or its subsequent reduction.

Causality:

  • Inefficient Imine Formation: The formation of the imine from the ketone and ammonia (or an ammonia source) is a reversible, equilibrium-driven reaction.[1] If water, a byproduct of this step, is not effectively removed or if the pH is not optimal, the equilibrium will favor the starting materials.

  • Suboptimal Reducing Agent Activity: The chosen reducing agent may be too weak, added at the wrong time, or may have degraded.

Troubleshooting Workflow:

troubleshoot_low_yield start Low Conversion of Ketone check_imine Monitor Imine Formation (TLC/GC-MS) start->check_imine imine_ok Imine Formation is Efficient check_imine->imine_ok imine_poor Imine Formation is Poor check_imine->imine_poor [No/low imine detected] optimize_reduction Optimize Reduction Step imine_ok->optimize_reduction [Imine detected] optimize_imine Optimize Imine Formation imine_poor->optimize_imine add_drying Add a dehydrating agent (e.g., molecular sieves) optimize_imine->add_drying adjust_ph Adjust pH to weakly acidic (e.g., add acetic acid) optimize_imine->adjust_ph increase_ammonia Increase concentration of ammonia source optimize_imine->increase_ammonia change_reductant Switch to a more robust reducing agent (e.g., NaBH(OAc)3) optimize_reduction->change_reductant check_reductant_quality Verify activity of the current reducing agent optimize_reduction->check_reductant_quality stage_addition Consider a two-step procedure: form imine first, then add reductant optimize_reduction->stage_addition

Caption: Decision tree for troubleshooting low ketone conversion.

Detailed Protocols:

  • Protocol 1: Enhancing Imine Formation

    • In your reaction vessel, combine 4'-chlorovalerophenone with your chosen solvent (e.g., methanol or 1,2-dichloroethane).

    • Add activated 4Å molecular sieves to sequester the water formed during imine formation.

    • Introduce the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

    • If using an ammonia salt, a catalytic amount of a weak acid like acetic acid can facilitate the reaction.[2]

    • Stir at room temperature and monitor the disappearance of the ketone spot by TLC.

Question 2: My final product is contaminated with a significant amount of 1-(4-chlorophenyl)pentan-1-ol. How can I prevent this side reaction?

Answer:

The formation of the corresponding alcohol is a classic side reaction in reductive aminations where the starting carbonyl is directly reduced.

Causality:

This occurs when the reducing agent is too reactive towards the ketone compared to the imine, or when the rate of ketone reduction is faster than the rate of imine formation. Sodium borohydride (NaBH₄), for instance, can readily reduce ketones.[3]

Solutions:

  • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for preventing this side reaction. It is a milder reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being significantly less reactive towards the ketone starting material.[3] This high chemoselectivity is a key advantage.[2][3]

  • Employ a Two-Step (Indirect) Procedure: First, form the imine intermediate and ensure its formation is near completion (monitored by TLC or GC-MS). Then, introduce the reducing agent. This temporal separation prevents the reducing agent from competing for the ketone.[1][2]

Reducing AgentTypical Solvent(s)Key AdvantagesConsiderations
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive and readily available.Can readily reduce the starting ketone, leading to alcohol byproduct.[3]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFMore selective than NaBH₄; stable in weakly acidic conditions.[1]Highly toxic (releases HCN upon acidification during workup).[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF Highly selective for the iminium ion over the ketone; mild reaction conditions. [2][3]More expensive; moisture-sensitive.
Catalytic Hydrogenation (H₂/Pd-C)Methanol, Ethanol"Green" chemistry approach; high atom economy.May require high pressure; potential for dehalogenation of the chloro-group.

Question 3: I am observing the formation of di- and tri-alkylated amine byproducts. How can I favor the formation of the primary amine?

Answer:

Over-alkylation occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate, leading to a secondary amine, which can then react again.

Causality:

This is a common issue when the product amine is more nucleophilic than the initial ammonia source, or when there is a high local concentration of the imine intermediate.

Solutions:

  • Use a Large Excess of the Ammonia Source: By Le Châtelier's principle, using a significant molar excess of ammonia or ammonium salt will statistically favor the reaction of the imine with ammonia over the product amine, thus minimizing the formation of the secondary amine.

  • Control the Rate of Reaction:

    • Slow Addition of the Ketone: If possible, slowly adding the 4'-chlorovalerophenone to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the imine intermediate, reducing the likelihood of over-alkylation.

    • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the competing over-alkylation reaction.

Question 4: I am having difficulty purifying my product. It seems to be decomposing during silica gel column chromatography. What is the best purification strategy?

Answer:

Amines, being basic, are prone to interacting strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing of the product spot on TLC, poor separation, and in some cases, decomposition.[4]

Causality:

The lone pair of electrons on the nitrogen atom of the amine can be protonated by the acidic silica surface, causing the compound to "stick" to the stationary phase.

Purification Workflow:

purification_workflow crude_product Crude 1-(4-Chlorophenyl)pentan-1-amine acid_base_extraction Perform Acid-Base Extraction crude_product->acid_base_extraction is_solid Is the amine a solid or a salt? acid_base_extraction->is_solid recrystallization Purify by Recrystallization is_solid->recrystallization [Yes] chromatography_needed Chromatography Required is_solid->chromatography_needed [No/Oil] purified_product Purified Product recrystallization->purified_product deactivate_silica Use Deactivated Silica Gel chromatography_needed->deactivate_silica add_tea Add 1-2% Triethylamine (TEA) to the eluent deactivate_silica->add_tea use_alumina Consider using neutral or basic alumina deactivate_silica->use_alumina deactivate_silica->purified_product

Caption: Workflow for the purification of the target amine.

Detailed Protocols:

  • Protocol 2: Purification via Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic by adding a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10. This will deprotonate the amine, causing it to precipitate or become soluble in an organic solvent.

    • Extract the now basic aqueous layer with fresh organic solvent. The purified amine will be in this organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified amine.

  • Protocol 3: Deactivated Silica Gel Chromatography

    • Prepare your eluent (e.g., a mixture of hexane and ethyl acetate). Add 1-2% triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica gel.[4]

    • Pack the column using this TEA-containing eluent.

    • Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the TEA-containing solvent system, collecting fractions and monitoring by TLC. This will prevent streaking and decomposition of the amine on the column.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of 4'-chlorovalerophenone?

A1: Yes, in principle, any carbonyl compound that can be converted to the corresponding imine can be used. However, starting with 4'-chlorovalerophenone is the most direct route to 1-(4-Chlorophenyl)pentan-1-amine.

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays a crucial role. It must be able to dissolve the starting materials and reagents but should not react with them. For reductions with borohydride reagents, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred over protic solvents like methanol, as the latter can react with the reducing agent.[3]

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You should spot the starting ketone, the reaction mixture, and a co-spot (ketone and reaction mixture) on a TLC plate. The reaction is complete when the ketone spot has completely disappeared from the reaction mixture lane. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Always work in a well-ventilated fume hood. Borohydride reagents can react violently with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon acidification. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61 (11), pp 3849–3862. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-CPP-001 Subject: Impurity Profiling & Remediation for 1-(4-Chlorophenyl)pentan-1-amine HCl Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Diagnostic Hub: Identify Your Impurity

Before initiating a cleanup protocol, you must identify the nature of the contamination. The synthesis of 1-(4-chlorophenyl)pentan-1-amine (typically via reductive amination of 1-(4-chlorophenyl)pentan-1-one) generates a predictable impurity profile.[1]

Compare your observations with the table below to select the correct workflow.

SymptomProbable ImpurityChemical NatureRecommended Protocol
Oily/Yellow Texture ; Sweet/Floral odorPrecursor Ketone (1-(4-chlorophenyl)pentan-1-one)Neutral OrganicWorkflow A (Acid-Base Swing)
Low Melting Point ; "Sticky" crystalsIntermediate Alcohol (1-(4-chlorophenyl)pentan-1-ol)Neutral PolarWorkflow A (Acid-Base Swing)
High MW peaks (MS) ; Poor water solubilityDimer/Secondary Amine (Bis-alkylated byproduct)Basic LipophilicWorkflow B (Selective Crystallization)
Metal Residue (Black specks/color)Catalyst (Pd/C, Raney Ni)InorganicWorkflow C (Celite Filtration)

Remediation Workflows

Workflow A: The "Acid-Base Swing" (Ketone/Alcohol Removal)

Target: Neutral impurities (Ketones, Alcohols) that do not form salts.[1] Principle: The amine forms a water-soluble hydrochloride salt at pH < 2, while the ketone/alcohol remains organic-soluble.[1] We wash the impurities away, then "swing" the pH to extract the pure amine.

Step-by-Step Protocol:

  • Dissolution: Suspend your crude hydrochloride salt in Deionized Water (10 mL/g).

    • Note: If the salt is not fully soluble, add 10% volume of Methanol (MeOH) to aid dissolution.

  • Acidification: Add 2M HCl dropwise until pH < 2.

    • Why? Ensures 100% of the amine is protonated (

      
      ) and trapped in the aqueous phase.
      
  • The Wash (Critical Step): Extract the aqueous layer 3 times with Methyl tert-butyl ether (MTBE) or Ethyl Acetate .[1]

    • Action: Discard these organic layers.[1] They contain the unreacted ketone and alcohol impurities.[1]

  • The Swing (Basification): Cool the aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the amine "free bases" and oils out.

  • Extraction: Extract the aqueous mixture 3 times with Dichloromethane (DCM) .

    • Action: Combine these organic layers.[1] They now contain your purified amine.[1]

  • Salt Formation: Dry the DCM over anhydrous

    
    , filter, and add 4M HCl in Dioxane  (1.1 equivalents) to precipitate the purified hydrochloride salt.
    
Workflow B: Selective Recrystallization (Dimer Removal)

Target: Secondary amine byproducts (Dimer) and trace isomers.[1] Principle: The lattice energy of the primary amine HCl salt differs from the secondary amine. The pentyl chain adds significant lipophilicity, requiring a specific solvent balance.

Solvent System: Isopropanol (IPA) / Diethyl Ether (


).[1]
  • Dissolve: Place crude solid in a flask. Add boiling IPA (minimum amount to dissolve).

  • Hot Filtration: If insoluble particles remain, filter while hot (removes inorganic salts).[1]

  • Cloud Point: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarify: Add 1-2 drops of IPA to clear the solution.

  • Crystallize: Let stand at room temperature for 2 hours, then move to 4°C (fridge) overnight.

    • Warning: Do not cool too fast, or the oil (dimer) will trap inside the crystal lattice.

  • Wash: Filter crystals and wash with cold 1:1 IPA/Ether.

Visualizing the Logic

The following diagram illustrates the decision matrix for purification based on the chemical properties of the impurities.

PurificationLogic Start Crude 1-(4-Chlorophenyl)pentan-1-amine HCl CheckImpurity Identify Major Impurity Type Start->CheckImpurity Neutral Neutral Impurities (Ketone Precursor, Alcohol) CheckImpurity->Neutral NMR: Alkyl/Aryl Ketone signals Basic Basic Impurities (Secondary Amine Dimer) CheckImpurity->Basic MS: [2M-HCl] peak Inorganic Inorganic Residue (Catalysts, Desiccants) CheckImpurity->Inorganic Visual: Black specs AcidWash Acid-Base Extraction (Workflow A) Neutral->AcidWash Recryst Recrystallization (IPA/Ether) (Workflow B) Basic->Recryst Filter Hot Filtration / Celite Inorganic->Filter Final Pure HCl Salt AcidWash->Final Recryst->Final Filter->Final

Caption: Decision tree for selecting the appropriate purification workflow based on impurity classification.

Frequently Asked Questions (FAQs)

Q: Why is my product "oiling out" during recrystallization instead of forming crystals? A: This is common with pentyl-chain amines due to their high lipophilicity.[1]

  • Cause: The solvent system is too polar (e.g., pure water or pure ethanol) or the concentration is too high.

  • Fix: Use a "solvent switch."[1] Dissolve the oil in a small amount of DCM, dry it thoroughly, and evaporate. Then, try the IPA/Ether system described in Workflow B. Ensure the ether is added slowly.

Q: Can I use Acetone for recrystallization? A: NO. Primary amines can react with acetone to form an imine (Schiff base) impurity, especially under the acidic conditions of an HCl salt.[1] Stick to alcohols (MeOH, EtOH, IPA) or Esters (Ethyl Acetate).

Q: I have a persistent impurity at 1.0-1.5% that won't wash out. What is it? A: If you used catalytic hydrogenation (Pd/C), this is likely the De-chlorinated byproduct (1-phenylpentan-1-amine).[1]

  • The Issue: Removing the chlorine atom changes the solubility very slightly, making separation by crystallization difficult.

  • The Fix: This usually requires Column Chromatography of the free base (using DCM/MeOH/Ammonia eluent) rather than salt crystallization.[1]

Q: How do I store the purified salt? A: 1-(4-Chlorophenyl)pentan-1-amine HCl can be hygroscopic.[1] Store in a tightly sealed amber vial with a desiccant packet at 4°C. Moisture absorption will lower the melting point and make the solid sticky over time.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for amine hydrochloride recrystallization). [1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2] (Mechanistic insight into impurity formation during synthesis). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General acid-base extraction methodologies).

Sources

troubleshooting HPLC peak tailing for amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with the analysis of amine hydrochloride salts. Basic compounds, particularly primary, secondary, and tertiary amines, are notorious for exhibiting severe peak tailing in High-Performance Liquid Chromatography (HPLC).

This guide is designed to move beyond generic advice. We will dissect the chemical causality behind amine peak tailing, establish self-validating diagnostic protocols, and provide field-proven methodologies to restore peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must validate whether the tailing is a chemical interaction or a physical system defect . The flowchart below outlines the logical diagnostic process.

DiagnosticWorkflow Start Observe Peak Tailing for Amine HCl Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue (Void, Tubing, Frit) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision->Chemical No FixPhys Replace fittings, check column bed Physical->FixPhys FixChem Adjust pH, add TEA, or use Type B silica Chemical->FixChem

Diagnostic workflow to differentiate physical vs. chemical peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why do amine hydrochloride salts specifically tail so badly on standard C18 columns? A: Peak tailing occurs when there is more than one mechanism of analyte retention[1]. In reversed-phase HPLC, the primary mechanism should be hydrophobic interaction. However, silica-based columns contain residual silanol groups (-Si-OH)[2]. At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoxide ions (-Si-O⁻)[3]. Because amine hydrochlorides dissociate into positively charged protonated amines (R-NH₃⁺) in solution, they undergo a strong secondary electrostatic attraction (ion-exchange) with the ionized silanols[1][4]. This "velcro effect" causes the basic molecules to stick to the stationary phase longer than neutral molecules, dragging out the trailing edge of the peak[4].

Q2: How do I definitively prove the tailing is caused by silanol interactions and not a bad column frit? A: You must run a self-validating diagnostic test by injecting a neutral compound (like toluene or uracil, depending on your mobile phase)[4]. Neutral compounds cannot undergo acid-base or ion-exchange interactions[4]. If the neutral compound yields a perfectly symmetrical peak, but your amine tails, your hardware is fine—you have a chemical silanol problem[4]. If the neutral compound also tails, you have a physical void, a blocked frit, or extra-column dead volume[3][4].

Q3: What is the most effective mobile phase adjustment to fix amine tailing? A: The most robust solution is pH control . By lowering the mobile phase pH to between 2.0 and 3.0 (using buffers like phosphate or formate), you force the silanol groups to protonate (-Si-OH), neutralizing their negative charge[5][6]. Without the negative charge on the silica surface, the secondary ion-exchange interaction is eliminated, and the amine elutes symmetrically[1][2].

Q4: My analyte degrades at low pH. How can I fix tailing at a neutral pH? A: If you must operate at a mid-range pH (where silanols are highly active), you should add a competing base, or "silanol suppressor," such as Triethylamine (TEA) at a concentration of 10-50 mM[5][6][7]. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively masking them[8][9]. Because the silanols are occupied by TEA, your bulkier amine analyte is shielded from secondary interactions and elutes with a sharp peak shape[5].

Q5: Does upgrading my column chemistry help? A: Absolutely. Older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that make adjacent silanols highly acidic and reactive[2][5]. Modern "Type B" silica columns are ultra-pure and utilize aggressive end-capping (reacting residual silanols with small silanes like TMS) to physically block these active sites[2][6]. For severe cases, Charged Surface Hybrid (CSH) columns or polar-embedded columns are engineered specifically to repel basic analytes and prevent tailing[3][6].

Mechanistic Visualization: TEA Masking

Mechanism Silica Silica Surface (Residual Si-O⁻) Amine Amine Analyte (R-NH₃⁺) Silica->Amine Ion Exchange (No Additive) TEA Triethylamine (TEA) Sacrificial Base Silica->TEA TEA Masking (With Additive) Tailing Peak Tailing (Strong Adsorption) Amine->Tailing Symmetry Symmetrical Peak (Analyte Elutes) TEA->Symmetry Prevents Amine Interaction

Mechanism of silanol-induced tailing and competitive masking by triethylamine.

Data Presentation: Comparison of Mitigation Strategies

StrategyMechanism of ActionProsCons
Low pH (2.0 - 3.0) Protonates silanols (Si-O⁻ → Si-OH), neutralizing surface charge[6].Highly effective; extends column life; easy to implement[5].May reduce retention time of the protonated amine[10]; unsuitable for acid-labile drugs.
TEA Additive (10-50 mM) Competitively binds and masks active silanol sites[5][7].Works at mid-pH ranges; dramatically improves symmetry[8][9].Can reduce column lifespan via end-capping hydrolysis[5]; causes ion-suppression in LC-MS.
High Buffer Capacity Maintains local pH at the column surface, preventing micro-pH shifts[3][6].Stabilizes retention times; improves robustness[3].High salt concentrations (e.g., >50mM) risk precipitation in high organic gradients[5].
Type B / CSH Columns Eliminates metal impurities and utilizes aggressive end-capping[2][6].Permanent solution; requires no mobile phase additives[4].Higher initial consumable cost; may alter method selectivity[2].

Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively isolate hardware/plumbing issues from chemical silanol interactions.

  • Prepare the Marker: Dissolve a neutral marker in your sample diluent. Use Toluene (1 mg/mL) for UV detection >210 nm, or Uracil (0.1 mg/mL) for highly aqueous mobile phases.

  • Equilibrate System: Run your standard mobile phase until the baseline is stable.

  • Inject Marker: Inject 5-10 µL of the neutral marker solution.

  • Analyze Asymmetry: Calculate the USP Tailing Factor (

    
    ).
    
  • Interpret: If

    
     for the neutral marker, your plumbing is intact. The tailing of your amine is chemical. If 
    
    
    
    for the neutral marker, replace your guard column, check PEEK tubing for dead volume, and ensure fittings are properly seated[3][4].
Protocol 2: Mobile Phase Optimization (TEA Addition)

Purpose: To mask silanol interactions when low-pH mobile phases cannot be used.

  • Baseline Run: Inject your amine hydrochloride sample using your current mobile phase. Record the USP Tailing Factor.

  • Prepare Modified Buffer: To your aqueous mobile phase component, add HPLC-grade Triethylamine (TEA) to achieve a concentration of 20 mM (approx. 2.8 mL TEA per 1 Liter of water)[2][6].

  • pH Adjustment: TEA is highly basic. You must titrate the aqueous phase back to your target pH (e.g., pH 6.5) using a complementary acid (like phosphoric acid or acetic acid)[7][8].

  • Equilibration: Flush the column with at least 20 column volumes of the new TEA-modified mobile phase. TEA takes time to fully saturate the silica active sites.

  • Re-evaluate: Inject the amine hydrochloride sample. You should observe a significant reduction in the tailing factor and an increase in theoretical plates[8][9].

References

  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Technical Support. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Articles. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Resource Center. Available at:[Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". GMP Insiders. Available at: [Link]

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Technical Support Center: Optimizing pH Conditions for 1-(4-Chlorophenyl)pentan-1-amine Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)pentan-1-amine. It addresses common challenges related to its pH-dependent stability and offers structured troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to ensure the integrity and stability of this compound throughout your research and development endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the pH stability of 1-(4-Chlorophenyl)pentan-1-amine.

Q1: What are the primary degradation pathways for aromatic amines like 1-(4-Chlorophenyl)pentan-1-amine that are influenced by pH?

A1: The main pH-dependent degradation pathways for aromatic amines include:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be influenced by pH.[1][2] The lone pair of electrons on the nitrogen atom is more available for oxidation at higher pH values (in the unprotonated form).[1] Oxidative degradation can lead to the formation of N-oxides, hydroxylamines, and other colored degradation products.[2][3]

  • Hydrolysis: While the amine group itself is not directly hydrolyzed, other functional groups within a molecule can be. For related compounds like amides, hydrolysis is catalyzed by both acid and base.[4][5][6] The rate of hydrolysis is often pH-dependent, with increased rates observed at both low and high pH extremes.[4]

  • Photodegradation: Exposure to light can induce degradation, and the rate of this degradation can be pH-dependent.[7] For some aromatic amines, photodegradation is more efficient under alkaline conditions.[7]

Q2: What is the expected impact of pH on the stability of 1-(4-Chlorophenyl)pentan-1-amine?

A2: The stability of 1-(4-Chlorophenyl)pentan-1-amine is significantly influenced by pH due to the protonation state of the primary amine group.

  • Acidic pH: In acidic conditions, the amine group will be protonated (-NH3+). This form is generally less susceptible to oxidation because the lone pair of electrons on the nitrogen is not available.[1] However, very low pH can catalyze other degradation reactions if susceptible functional groups are present in the molecule or formulation.[8]

  • Neutral to Alkaline pH: As the pH increases towards and above the pKa of the amine, the unprotonated form (-NH2) becomes more prevalent. This form is more susceptible to oxidation.[1] Therefore, increased degradation due to oxidation is expected at neutral to alkaline pH.

Q3: How do I select the appropriate buffer system for a pH stability study?

A3: The choice of buffer is critical for obtaining accurate and reproducible stability data.[9][10] Key considerations include:

  • pKa of the Buffer: Select a buffer with a pKa value as close as possible to the desired pH of your study to ensure maximum buffer capacity.[11]

  • Buffer Compatibility: Ensure the buffer components do not interact with your compound. For example, phosphate buffers can sometimes catalyze degradation or precipitate with certain metal ions.[10] Citrate and acetate buffers are also commonly used in pharmaceutical preparations.[10]

  • Concentration: A buffer concentration of 0.05 to 0.5 M is generally sufficient for most applications.[11]

  • Preparation and Storage: Use high-purity reagents and carbon dioxide-free water for buffer preparation.[9] Buffers should be stored properly and used within their recommended shelf life, which is typically around 3 months.[9][11]

Q4: What are the typical conditions for a forced degradation study to assess pH stability?

A4: Forced degradation studies, or stress testing, are designed to accelerate the degradation process to identify potential degradation products and pathways.[2][12] For pH-dependent stability, the following conditions are typical:

  • pH Range: Expose the compound to a range of pH values, typically from pH 1-2 up to pH 12-13.[3][13]

  • Temperature: Elevated temperatures (e.g., 40-80 °C) are often used to accelerate degradation.[2]

  • Duration: The duration of the study can range from a few hours to several days, depending on the stability of the compound. The goal is to achieve a target degradation of about 5-20%.[3]

  • Analytical Monitoring: Samples should be analyzed at various time points using a stability-indicating analytical method, such as HPLC, to quantify the parent compound and detect degradation products.[14]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Rapid and Excessive Degradation at High pH The unprotonated amine is highly susceptible to oxidation.1. Lower the pH: If your formulation allows, adjust the pH to a more acidic range where the protonated form of the amine dominates. 2. Use an Antioxidant: Incorporate a suitable antioxidant into your formulation to mitigate oxidative degradation. 3. Protect from Light: Photodegradation can be exacerbated at higher pH. Ensure your samples are protected from light.[7]
Precipitation of the Compound in the Buffer The solubility of the amine may be pH-dependent. The free base form (at higher pH) might be less soluble than the salt form (at lower pH).1. Adjust pH: Lower the pH to increase the concentration of the more soluble protonated form. 2. Use a Co-solvent: If compatible with your experiment, add a co-solvent (e.g., ethanol, acetonitrile) to improve solubility. 3. Check Buffer Compatibility: Ensure the buffer ions are not forming an insoluble salt with your compound.
Inconsistent or Irreproducible Stability Data 1. Buffer Instability: The pH of the buffer may be changing over time. 2. Inaccurate pH Measurement: The pH meter may not be properly calibrated. 3. Temperature Fluctuations: Temperature can affect reaction rates and pH.[15] 4. Analytical Method Variability: The analytical method may not be robust.1. Prepare Fresh Buffers: Use freshly prepared buffers for each experiment.[9] 2. Calibrate pH Meter: Calibrate your pH meter daily with at least two standard buffers that bracket your target pH. 3. Control Temperature: Conduct your stability studies in a temperature-controlled environment. 4. Validate Analytical Method: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
No Degradation Observed Under Stress Conditions The compound is highly stable under the tested conditions, or the conditions are not harsh enough.1. Increase Stress: Increase the temperature, use a more extreme pH, or extend the duration of the study. 2. Introduce an Oxidizing Agent: To specifically test for oxidative degradation, add a small amount of hydrogen peroxide (e.g., 0.1-3%).[2][3]
Appearance of Unexpected Peaks in the Chromatogram 1. Interaction with Buffer Components: The compound may be reacting with the buffer. 2. Contamination: Contamination from glassware, solvents, or reagents. 3. Complex Degradation Pathway: The degradation pathway may be more complex than anticipated.1. Run a Buffer Blank: Analyze a blank sample of the buffer under the same stress conditions to see if any peaks are generated from the buffer itself. 2. Use High-Purity Materials: Ensure all materials are of high purity and glassware is thoroughly cleaned. 3. Characterize Degradants: Use techniques like LC-MS and NMR to identify the structure of the unknown peaks.[8]
Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments.

This protocol outlines a forced degradation study to evaluate the stability of 1-(4-Chlorophenyl)pentan-1-amine across a range of pH values.

1. Materials and Reagents:

  • 1-(4-Chlorophenyl)pentan-1-amine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate, acetate, and borate buffer components[9]

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile (HPLC grade)

  • Calibrated pH meter[15][16]

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18)

2. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Commonly used buffers include:

    • pH 2: 0.01 M HCl

    • pH 4: Acetate buffer

    • pH 7: Phosphate buffer

    • pH 9: Borate buffer

    • pH 12: 0.01 M NaOH

  • Follow standard laboratory procedures for buffer preparation, ensuring accurate weighing of components and using high-purity water.[9][15]

3. Sample Preparation:

  • Prepare a stock solution of 1-(4-Chlorophenyl)pentan-1-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4. Stress Conditions:

  • Incubate the prepared samples at an elevated temperature (e.g., 60 °C) in a temperature-controlled environment.

  • Protect samples from light to avoid photolytic degradation.

  • Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench the degradation reaction by neutralizing the pH (if necessary) and/or diluting with the mobile phase and storing at a low temperature (e.g., 4 °C) until analysis.

5. HPLC Analysis:

  • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Analyze the samples from each time point.

  • Quantify the remaining percentage of 1-(4-Chlorophenyl)pentan-1-amine and the formation of any degradation products.

6. Data Analysis:

  • Plot the percentage of remaining 1-(4-Chlorophenyl)pentan-1-amine against time for each pH condition.

  • Determine the degradation rate constant (k) for each pH.

  • Create a pH-rate profile by plotting log(k) versus pH to identify the pH of maximum stability.

Section 4: Visualizations

G cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase A Prepare Buffers (pH 2-12) C Dilute Stock in Each Buffer A->C B Prepare Stock Solution of Compound B->C D Incubate Samples at Elevated Temperature (e.g., 60°C) C->D Start Stress E Collect Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Quench Reaction & Store at 4°C E->F G HPLC Analysis F->G Analyze Samples H Quantify Parent Compound & Degradants G->H I Plot % Remaining vs. Time H->I J Determine Degradation Rate (k) vs. pH I->J

Caption: Workflow for pH-dependent stability testing.

G cluster_degradation Degradation Issues cluster_physical Physical & Data Issues start Problem Encountered A Excessive Degradation? start->A B Precipitation? start->B C Inconsistent Data? start->C A_yes Lower pH, Add Antioxidant, Protect from Light A->A_yes Yes A_no No Degradation? A->A_no No A_no_yes Increase Stress (Temp, pH), Add Oxidant A_no->A_no_yes Yes B_yes Adjust pH, Use Co-solvent B->B_yes Yes C_yes Check Buffers, Calibrate pH Meter, Control Temp C->C_yes Yes

Caption: Troubleshooting logic for stability studies.

References

  • Title: PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST Source: J. Iran. Chem. Soc. URL: [Link]

  • Title: Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst Source: ResearchGate URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

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  • Title: Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide Source: ACS Publications URL: [Link]

  • Title: Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better Source: PubMed URL: [Link]

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  • Title: Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2 Source: ResearchGate URL: [Link]

  • Title: Maximizing scale up: Critical considerations for buffer preparation Source: Bioprocess International URL: [Link]

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Technical Support Center: A Guide to Preventing Degradation of 1-(4-Chlorophenyl)pentan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

From the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(4-Chlorophenyl)pentan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound in solution. As a primary aromatic amine, 1-(4-Chlorophenyl)pentan-1-amine is susceptible to several degradation pathways that can compromise experimental results, reduce product potency, and generate unknown impurities. This guide moves beyond simple instructions to explain the causality behind our recommended protocols, empowering you to make informed decisions in your work.

Section 1: Foundational Knowledge - Understanding the Instability of 1-(4-Chlorophenyl)pentan-1-amine

This section addresses the most frequently asked questions about the inherent stability of this compound.

Q1: What is 1-(4-Chlorophenyl)pentan-1-amine, and why is it prone to degradation?

A: 1-(4-Chlorophenyl)pentan-1-amine is an organic compound featuring a primary amine group (-NH₂) attached to a carbon chain, which is also bonded to a chlorophenyl ring. Its susceptibility to degradation stems directly from the reactivity of the amine group's lone pair of electrons. This makes the molecule vulnerable to attack by oxygen, light, and other reactive species. Aromatic amines, in particular, are well-documented to be readily oxidized, often forming colored byproducts.[1]

Q2: What are the primary environmental factors that cause degradation in solution?

A: The degradation of 1-(4-Chlorophenyl)pentan-1-amine is primarily driven by four factors:

  • Oxidation: This is the most common degradation pathway.[2] The presence of atmospheric oxygen, especially when catalyzed by trace metal ions, can initiate radical chain reactions that modify the amine group and form impurities like N-oxides, aldehydes, and amides.[3][4]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, provides the energy to excite the molecule and trigger degradation, which can occur even in the absence of oxygen.[5]

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While more pronounced at high temperatures, even long-term storage above recommended conditions can lead to a significant loss of compound integrity.[6][7]

  • pH Imbalance: Both highly acidic and highly alkaline conditions can promote degradation. While protonating the amine in a moderately acidic solution can protect the lone pair from oxidation, extreme pH levels can catalyze hydrolysis or other unwanted reactions.[8][9]

Q3: What are the common observable signs of degradation?

A: The most common signs are a change in the solution's appearance and analytical profile. Visually, you may observe a color change, with the solution turning from colorless to yellow or brown. You may also see the formation of a precipitate as degradation products with lower solubility are formed. Analytically, techniques like HPLC or LC-MS will reveal a decrease in the area of the parent compound's peak and the emergence of new peaks corresponding to degradation products.[10]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Scenario 1: Unexpected Analytical Results

Q: My HPLC/LC-MS analysis shows new, unexpected peaks that grow over time, while my main compound peak is shrinking. What is happening?

A: This is a definitive sign of chemical degradation. The appearance of new peaks indicates your parent compound is converting into one or more new chemical entities. The rate at which this occurs is influenced by your storage and handling procedures. The primary suspects are oxidation and photodegradation, especially if solutions are stored in clear vials at room temperature on a lab bench.

To definitively identify the cause, a forced degradation study is the industry-standard approach.[3][11] This involves intentionally exposing your compound to harsh conditions to rapidly generate the degradants and understand its stability profile.

Protocol 2.1: Forced Degradation Study Workflow

This protocol allows you to systematically test the stability of 1-(4-Chlorophenyl)pentan-1-amine.

Objective: To identify the degradation pathway (hydrolytic, oxidative, photolytic, thermal) causing the appearance of unknown impurities.

Materials:

  • 1-(4-Chlorophenyl)pentan-1-amine

  • Solvent used in your experiment (e.g., Acetonitrile, Methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Calibrated oven

  • Photostability chamber (or a UV lamp)

  • Amber and clear HPLC vials

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your primary solvent.

  • Set Up Stress Conditions (in parallel):

    • Control: Dilute the stock solution with your solvent in both a clear and an amber vial. Store at 4°C.

    • Acid Hydrolysis: Mix equal parts of your stock solution with 0.1 M HCl. Store at 60°C for 24 hours.[12]

    • Base Hydrolysis: Mix equal parts of your stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.[12]

    • Oxidative Degradation: Mix equal parts of your stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[12]

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Place a sample of the stock solution in a clear vial inside a photostability chamber according to ICH Q1B guidelines. If a chamber is unavailable, expose it to a direct, broad-spectrum light source for 24-48 hours.

  • Analysis: After the designated time, neutralize the acidic and basic samples if necessary. Analyze all samples by HPLC or LC-MS alongside the control.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. If the impurity profile in your experimental sample matches the profile from one of the stress conditions (e.g., the oxidative sample), you have identified the primary degradation pathway.

Scenario 2: Visible Changes in Solution

Q: My stock solution of 1-(4-Chlorophenyl)pentan-1-amine has turned yellow/brown. Is it still usable?

A: A color change is a strong indicator of oxidative degradation.[1] Aromatic amines are notorious for forming highly conjugated, colored impurities upon exposure to air. The solution's integrity is compromised, and it should not be used for quantitative experiments without purification and re-characterization. The concentration of the active parent compound is lower than you assume, and the newly formed impurities could interfere with your assay.

Logical Workflow for Troubleshooting Degradation

The following diagram outlines a systematic approach to diagnosing and resolving stability issues.

TroubleshootingWorkflow start Problem Observed (e.g., Color Change, New HPLC Peaks) check_storage Step 1: Review Storage Conditions - Temperature? - Light Exposure? - Atmosphere (Air/Inert)? start->check_storage analyze_sample Step 2: Analytical Confirmation - Run HPLC/LC-MS - Compare to reference standard check_storage->analyze_sample Conditions Sub-optimal forced_degradation Step 3: Identify Pathway (Forced Degradation Study) - Acid/Base - Oxidation - Light/Heat analyze_sample->forced_degradation Degradation Confirmed remediation Step 4: Implement Corrective Actions forced_degradation->remediation Pathway Identified prepare_new Prepare Fresh Solution - Use dry, aprotic solvent - Degas solvent - Work under inert gas (N2/Ar) remediation->prepare_new optimize_storage Optimize Storage Protocol - Aliquot into amber vials - Purge headspace with N2/Ar - Store at ≤4°C (short-term) or -20°C/-80°C (long-term) remediation->optimize_storage validate Step 5: Validate Stability - Re-analyze solution after 1 week - Confirm no new impurities prepare_new->validate optimize_storage->validate

Caption: A workflow for diagnosing and resolving stability issues.

Section 3: Best Practices and Preventative Protocols

Proactive measures are the most effective way to prevent degradation. Follow these protocols to ensure the long-term stability of your compound.

Protocol 3.1: Recommended Storage Conditions

Proper storage is the single most critical factor in preventing degradation. The following conditions are recommended based on established guidelines for storing reactive amines.[6][13]

Parameter Solid Compound (Long-Term) Solution (Short-Term, <1 Week) Solution (Long-Term, >1 Week) Causality & Rationale
Temperature 2-8°C[14]2-8°C≤ -20°C, preferably -80°C[13]Reduces the kinetic rate of degradation reactions.[6]
Atmosphere Standard atmosphere (in sealed container)Inert Gas (Nitrogen or Argon)Inert Gas (Nitrogen or Argon) - Critical Prevents oxidative degradation, the most common failure mode for aromatic amines.[1][2]
Light Protect from Light (Amber vial/bottle)[15]Protect from Light - Critical Protect from Light - Critical Prevents high-energy UV photons from initiating photolytic degradation pathways.[12][13]
Container Tightly sealed glass or HDPE bottle[6]Gas-tight amber glass vial with PTFE-lined capGas-tight amber glass vial with PTFE-lined capPrevents exposure to atmospheric oxygen and moisture. PTFE liners provide an inert sealing surface.
Protocol 3.2: Preparation of a Stable Stock Solution

Objective: To prepare a stock solution of 1-(4-Chlorophenyl)pentan-1-amine with minimal risk of initial and future degradation.

Principle: This protocol focuses on removing the key reactants that cause degradation: oxygen and water. A dry, aprotic solvent is chosen to minimize water content and potential for hydrolysis.

Materials:

  • Anhydrous, aprotic solvent (e.g., Anhydrous DMSO, Acetonitrile, or THF)

  • Schlenk line or glovebox

  • Sterile syringe and needles

  • Amber glass vials with PTFE-lined septa caps

  • Nitrogen or Argon gas source

Methodology:

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.

  • Degassing (Critical Step): Degas the solvent to remove dissolved oxygen. The preferred method is "freeze-pump-thaw."

    • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

    • Once frozen, open the flask to the vacuum line for 5-10 minutes.

    • Close the flask to the vacuum and allow the solvent to thaw. You will see bubbles of gas being released.

    • Repeat this cycle at least three times.

    • After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

  • Weighing: If using a glovebox, weigh the solid compound directly into a vial inside the glovebox. If using a Schlenk line, weigh the solid into a vial and quickly attach it to the line, then cycle between vacuum and inert gas three times to remove air.

  • Dissolution: Using a gas-tight syringe, transfer the desired volume of degassed solvent into the vial containing the solid compound.

  • Aliquoting and Storage: Immediately draw the resulting stock solution into syringes (if in a glovebox) or use a cannula (on a Schlenk line) to transfer it into smaller, pre-prepared amber vials for single-use aliquots. This prevents repeated freeze-thaw cycles and re-introduction of air into the main stock.

  • Final Storage: Tightly cap the aliquots, wrap the caps with Parafilm for an extra seal, and place them in the freezer at -20°C or -80°C for long-term storage.

Visualizing Key Degradation Pathways

This diagram illustrates the primary triggers leading to the degradation of a primary aromatic amine.

DegradationPathways Amine 1-(4-Chlorophenyl)pentan-1-amine (Stable State) Oxidation Oxidative Degradation Amine->Oxidation Photolysis Photodegradation Amine->Photolysis Thermal Thermal Degradation Amine->Thermal pH_Stress pH-Induced Degradation Amine->pH_Stress Products Degradation Products (N-Oxides, Aldehydes, Colored Impurities) Oxidation->Products Photolysis->Products Thermal->Products pH_Stress->Products O2 Oxygen (O₂) + Metal Ions O2->Oxidation Light UV/Visible Light Light->Photolysis Heat High Temperature (>40°C) Heat->Thermal pH Extreme pH (<4 or >9) pH->pH_Stress

Caption: Primary environmental triggers for amine degradation.

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  • Solvent degradation & influences on amine-based carbon capture operations. ScienceDirect. [Link]

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  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (PMC). [Link]

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Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and chemical analysis, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is invaluable for confirming molecular structure. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Chlorophenyl)pentan-1-amine.

The subject molecule, with its distinct structural motifs—a primary amine, a flexible pentyl chain, and a halogenated aromatic ring—presents a classic case study in predicting and interpreting fragmentation pathways. Understanding these pathways is crucial for researchers in medicinal chemistry, pharmacokinetics, and forensic analysis for compound identification, metabolite profiling, and quality control. This document offers a predictive analysis grounded in established fragmentation principles, a robust experimental protocol for data acquisition, and a comparative framework for interpreting the resulting mass spectrum.

Predicted Fragmentation Pathways

The fragmentation of 1-(4-Chlorophenyl)pentan-1-amine under electron ionization (70 eV) is governed by the relative stability of the resulting radical and cationic species. The ionization process begins by ejecting an electron from the molecule, typically from a region of high electron density like the nitrogen atom's lone pair, to form the molecular ion (M⁺•).

The molecular formula is C₁₁H₁₆ClN, giving a monoisotopic mass of 197.10 for the ³⁵Cl isotopologue and 199.10 for the ³⁷Cl isotopologue. A key feature in the mass spectrum will be the presence of isotopic peaks for all chlorine-containing fragments, with an M+2 peak that is approximately one-third the intensity of the M peak, reflecting the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[1][2] Furthermore, in accordance with the Nitrogen Rule , the presence of a single nitrogen atom results in an odd nominal molecular weight (197), a useful diagnostic clue.[3][4]

The primary fragmentation routes are dominated by cleavages that lead to the formation of highly stabilized ions.

Alpha (α)-Cleavage: The Dominant Pathway

For aliphatic amines, the most characteristic fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5][6] In this molecule, the α-carbon is also a benzylic carbon, making this cleavage particularly favorable as the resulting cation is resonance-stabilized by both the nitrogen atom and the aromatic ring.[7][8]

This pathway involves the loss of a butyl radical (•C₄H₉), leading to the formation of the [M-57]⁺ ion. This fragment is predicted to be the base peak (the most intense peak) in the spectrum due to its exceptional stability.

  • Predicted Fragment: [C₇H₈NCl]⁺

  • m/z (³⁵Cl): 141

  • m/z (³⁷Cl): 143

Benzylic and Aromatic Fragmentation

Cleavage of the bond between the benzylic carbon and the nitrogen can also occur, though it is generally less favored than α-cleavage in amines. A more significant pathway involving the aromatic portion is the loss of the entire pentylamine side chain. This results in a chlorophenyl cation.

  • Predicted Fragment: [C₆H₄Cl]⁺

  • m/z (³⁵Cl): 111

  • m/z (³⁷Cl): 113

This chlorophenyl cation can subsequently lose a chlorine radical (•Cl) to form the C₆H₄⁺• ion at m/z 76, or undergo rearrangement and lose HCl to form a benzyne radical cation, also at m/z 76. The appearance of a phenyl cation at m/z 77 is also a common feature in the mass spectra of benzene derivatives.[1]

Other Fragmentation Pathways

While α-cleavage is expected to dominate, minor fragments resulting from cleavages within the alkyl chain or rearrangements may also be observed. For instance, the McLafferty rearrangement, common in carbonyl compounds, is less prevalent in simple amines but can occur.[9] This would involve the transfer of a γ-hydrogen to the nitrogen, followed by β-cleavage, leading to the loss of propene (C₃H₆, 42 Da). However, this pathway is expected to produce ions of much lower abundance compared to the α-cleavage product.

The overall fragmentation pathway is visualized in the diagram below.

G M Molecular Ion (M⁺•) 1-(4-Chlorophenyl)pentan-1-amine m/z 197/199 F1 Base Peak [C₇H₈NCl]⁺ m/z 141/143 M->F1  - •C₄H₉ (α-Cleavage) F2 Chlorophenyl Cation [C₆H₄Cl]⁺ m/z 111/113 M->F2  - •C₅H₁₁N F3 Phenyl Cation [C₆H₅]⁺ m/z 77 F2->F3  - HCl

Caption: Predicted EI fragmentation pathway for 1-(4-Chlorophenyl)pentan-1-amine.

Expected Quantitative Data Summary

The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their expected relative abundance in an electron ionization mass spectrum.

Ion StructureFragmentation PathwayPredicted m/z (³⁵Cl / ³⁷Cl)Predicted Relative Abundance
[C₁₁H₁₆NCl]⁺• (Molecular Ion) Initial Ionization197 / 199Moderate
[C₇H₈NCl]⁺ α-Cleavage (Loss of •C₄H₉)141 / 143High (likely Base Peak)
[C₆H₄Cl]⁺ Cleavage of C-C bond adjacent to the ring111 / 113Moderate to High
[C₆H₅]⁺ Loss of HCl from [C₆H₄Cl]⁺ or related fragments77Moderate

Recommended Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation pattern, a robust and reproducible experimental method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the standard and recommended technique for analyzing volatile and semi-volatile small molecules of this nature.

Sources

A Comparative Guide to the Analytical Characterization of 1-(4-Chlorophenyl)pentan-1-amine HCl: FTIR Spectroscopy and Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and quality. For novel compounds such as 1-(4-Chlorophenyl)pentan-1-amine HCl, a comprehensive analytical strategy is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy and alternative chromatographic techniques for the structural elucidation and purity assessment of this primary amine hydrochloride.

The Role of Vibrational Spectroscopy: An FTIR Deep Dive

FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound by probing its vibrational modes.[1][2] For a molecule like 1-(4-Chlorophenyl)pentan-1-amine HCl, the FTIR spectrum is rich with information, revealing the presence of key functional groups and offering insights into its overall structure.

Expected FTIR Reference Spectrum of 1-(4-Chlorophenyl)pentan-1-amine HCl

While a publicly available, peer-reviewed FTIR spectrum for this specific molecule is not readily found, its structure allows for a confident prediction of its characteristic absorption bands based on established principles of infrared spectroscopy.[3][4][5] The primary amine hydrochloride moiety is particularly informative.

Key Expected Vibrational Modes:

  • N-H Stretching (Ammonium Salt): A broad and strong absorption is anticipated in the 3200-2800 cm⁻¹ region.[3] This is a hallmark of a primary amine salt (R-NH₃⁺) and is due to the stretching vibrations of the N-H bonds. The breadth of this peak is a result of hydrogen bonding.

  • C-H Stretching (Aliphatic and Aromatic): Sharp to medium peaks are expected between 3000-2850 cm⁻¹ for the aliphatic pentyl chain and slightly above 3000 cm⁻¹ for the aromatic C-H bonds of the chlorophenyl group.[2] These peaks may appear as shoulders on the broad N-H stretching band.[3]

  • N-H Bending (Ammonium Salt): Two distinct bands are predicted in the 1625-1560 cm⁻¹ (asymmetric bend) and 1550-1500 cm⁻¹ (symmetric bend) regions.[3] These absorptions are characteristic of the NH₃⁺ group.

  • C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

  • C-N Stretching: An absorption band in the 1250–1020 cm⁻¹ range can be attributed to the C-N stretching of the aliphatic amine.[4]

  • C-Cl Stretching: A strong band in the 850-550 cm⁻¹ region would be consistent with the C-Cl stretch of the chlorophenyl group.

Hypothetical Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample like 1-(4-Chlorophenyl)pentan-1-amine HCl.

Objective: To obtain a high-resolution FTIR transmission spectrum of 1-(4-Chlorophenyl)pentan-1-amine HCl.

Materials:

  • 1-(4-Chlorophenyl)pentan-1-amine HCl (solid)

  • Potassium Bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate)

  • Hydraulic press with pellet die

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the 1-(4-Chlorophenyl)pentan-1-amine HCl sample.

    • Weigh approximately 100-200 mg of the dried KBr.

    • Combine the sample and KBr in the agate mortar and gently grind to a fine, homogenous powder. The goal is to disperse the sample evenly within the KBr matrix.

    • Transfer the powder to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to measure the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer.

    • Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should be baseline corrected and labeled with the peak positions.

A Comparative Analysis: FTIR vs. Chromatographic Techniques

While FTIR provides excellent structural information, it is often complemented by other analytical techniques, particularly for purity determination and the analysis of complex mixtures.[6][7] The pharmaceutical industry heavily relies on chromatographic methods for their superior separation capabilities.[8]

FeatureFTIR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the absorption of infrared radiation by molecular vibrations.Separates components based on their differential partitioning between a mobile and a stationary phase.Separates volatile components based on their partitioning between a mobile gas phase and a stationary phase.
Information Provided Functional group identification, structural elucidation.Quantification, purity determination, separation of non-volatile and thermally labile compounds.[8]Quantification, purity determination, analysis of volatile and thermally stable compounds.[9]
Strengths Rapid, non-destructive, provides a unique molecular fingerprint.High resolution and sensitivity, wide applicability to various compounds, well-established for pharmaceutical analysis.[6]Excellent for volatile and semi-volatile compounds, high sensitivity with various detectors (e.g., FID, MS).[10]
Weaknesses Limited for quantification and analysis of complex mixtures, less sensitive than chromatographic methods.[6]Requires the compound to be soluble in the mobile phase, can be more time-consuming than direct spectral analysis.Limited to thermally stable and volatile compounds; derivatization may be required for polar compounds.[6]
Application to 1-(4-Chlorophenyl)pentan-1-amine HCl Excellent for identity confirmation and screening for major structural changes.Ideal for purity analysis, detection of impurities from synthesis, and quantification in formulations. As an amine salt, it is amenable to reverse-phase HPLC.Potentially suitable after conversion to the free base, which is more volatile. Headspace GC could be used for residual solvent analysis.[9]

Advanced Hyphenated Techniques: The Best of Both Worlds

To overcome the limitations of individual techniques, hyphenated methods that couple the separation power of chromatography with the identification capabilities of spectroscopy are widely used.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerhouse in pharmaceutical analysis, providing both quantitative data and mass information for unequivocal peak identification.[8] It is highly suitable for analyzing 1-(4-Chlorophenyl)pentan-1-amine HCl and its potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the more volatile free-base form of the analyte, GC-MS offers exceptional sensitivity and structural information for identification of the parent compound and any volatile impurities.[8]

Visualizing the Analytical Workflow

The selection of an analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical workflow for the comprehensive characterization of 1-(4-Chlorophenyl)pentan-1-amine HCl.

Analytical_Workflow cluster_Initial_Characterization Initial Structural Confirmation cluster_Purity_Analysis Purity and Impurity Profiling cluster_Volatile_Analysis Volatile Impurities & Residual Solvents FTIR FTIR Spectroscopy NMR NMR Spectroscopy HPLC HPLC-UV/DAD LCMS LC-MS HPLC->LCMS Impurity ID GC Headspace GC-FID GCMS GC-MS (for free base) GC->GCMS Volatile Impurity ID Sample 1-(4-Chlorophenyl)pentan-1-amine HCl Sample Sample->FTIR Identity Sample->NMR Definitive Structure Sample->HPLC Purity Sample->GC Residual Solvents

Caption: Decision workflow for the analytical characterization of a pharmaceutical intermediate.

Conclusion: A Multi-faceted Approach to a Singular Goal

The comprehensive analysis of 1-(4-Chlorophenyl)pentan-1-amine HCl necessitates a multi-technique approach. FTIR spectroscopy serves as an invaluable tool for rapid identity confirmation and functional group analysis. However, for the rigorous demands of pharmaceutical quality control, chromatographic methods such as HPLC and GC, particularly when hyphenated with mass spectrometry, are indispensable for accurate purity determination and impurity profiling. The judicious application of these complementary techniques ensures a thorough understanding of the chemical entity, a critical step in the journey from laboratory synthesis to potential therapeutic application.

References

  • Vertex Pharmaceuticals. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Emerging Hyphenated Techniques in Pharmaceutical Analysis: A Systematic Review. (2025, July 28).
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences.
  • Jiskra, J., et al. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC.
  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Table of Characteristic IR Absorptions.
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

Sources

A Comparative Guide to Serotonin Transporter Ligands: 1-(4-Chlorophenyl)pentan-1-amine vs. Sertraline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 1-(4-Chlorophenyl)pentan-1-amine, a simple mono-aromatic amine, against the well-established class of sertraline analogs, potent bicyclic inhibitors of the serotonin transporter (SERT). Designed for researchers in neuropharmacology and medicinal chemistry, this document delves into the structural rationale, mechanistic hypotheses, and experimental validation required to characterize and differentiate these compounds.

Introduction: The Serotonin Transporter as a Premier Therapeutic Target

The serotonin transporter (SERT) is an integral membrane protein that plays a pivotal role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons.[1][2] This function makes it a critical target for therapeutic intervention in a host of neuropsychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[3][4]

Sertraline, a selective serotonin reuptake inhibitor (SSRI), stands as a benchmark drug that achieves its therapeutic effect by potently and selectively blocking SERT.[5][6][7] Its complex tetraline scaffold has been the subject of extensive structure-activity relationship (SAR) studies, leading to a deep understanding of the pharmacophore required for high-affinity binding.[8] In contrast, 1-(4-Chlorophenyl)pentan-1-amine represents a structurally simpler molecule, possessing some of the key features of SERT ligands but lacking the rigid, bicyclic core of sertraline. This guide will explore the comparative pharmacology of these two classes of compounds, outlining the essential experiments to determine the potential of 1-(4-Chlorophenyl)pentan-1-amine as a novel SERT ligand.

Part 1: Structural and Physicochemical Dissection

The fundamental difference between sertraline and 1-(4-Chlorophenyl)pentan-1-amine lies in their conformational rigidity. Sertraline's fused ring system locks the relative orientation of the dichlorophenyl group and the methylamine side chain, a feature known to be critical for its potent (1S,4S)-enantiomer activity.[9][10] Conversely, 1-(4-Chlorophenyl)pentan-1-amine possesses a flexible pentyl chain, allowing for a much wider range of conformations.

PropertySertraline1-(4-Chlorophenyl)pentan-1-amineRationale for Comparison
Chemical Structure (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine1-(4-chlorophenyl)pentan-1-amineHighlights the rigid bicyclic vs. flexible mono-aromatic scaffold.
Molecular Weight 306.2 g/mol 197.7 g/mol Significant difference impacts ligand efficiency calculations.
LogP (Predicted) ~5.1~3.5Lipophilicity is a key determinant of blood-brain barrier penetration and off-target effects.
Key Features Dichlorophenyl ring, secondary amine, rigid tetraline scaffoldChlorophenyl ring, primary amine, flexible alkyl chainComparison of essential pharmacophoric elements.

This structural divergence forms the basis of our central hypothesis: the conformational flexibility of 1-(4-Chlorophenyl)pentan-1-amine may reduce its binding affinity and selectivity for SERT compared to the pre-organized structure of sertraline.

Part 2: Mechanism of Action at the Serotonin Transporter

Sertraline and other SSRIs function by binding to the central substrate site (S1) of SERT, accessible from the extracellular space.[4][11] This binding event stabilizes the transporter in an outward-open conformation, physically occluding the binding of serotonin and preventing its translocation into the neuron. The result is an increased concentration of serotonin in the synaptic cleft, enhancing downstream signaling.[12][13]

Caption: Mechanism of SERT inhibition by SSRIs.

For 1-(4-Chlorophenyl)pentan-1-amine to be an effective SERT inhibitor, its flexible chain must adopt a low-energy conformation that presents the chlorophenyl group and the amine in a spatial arrangement that mimics the pharmacophore of established SSRIs.

Part 3: A Framework for Comparative Biological Evaluation

To objectively compare these compounds, a tiered experimental approach is necessary. The following protocols are designed to move from initial target binding to functional activity and selectivity, providing a comprehensive pharmacological profile.

Caption: Tiered workflow for compound evaluation.

Experiment 1: SERT Radioligand Binding Assay
  • Causality & Rationale: This experiment is the foundational step to determine if a test compound physically interacts with SERT. By measuring the displacement of a known high-affinity radioligand, we can calculate the binding affinity (Ki) of our test compounds. A low nanomolar Ki value is a hallmark of potent SERT ligands like sertraline.

  • Step-by-Step Protocol:

    • Source of SERT: Utilize cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Radioligand: Use [³H]-Citalopram, a high-affinity SSRI radioligand.

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Competition Assay Setup: In a 96-well plate, combine hSERT-containing membranes (10-20 µg protein/well), [³H]-Citalopram (at a final concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).

    • Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration of a non-radiolabeled SSRI (e.g., 10 µM paroxetine).

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the assay mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters three times with ice-cold assay buffer.

    • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experiment 2: [³H]-Serotonin (5-HT) Uptake Inhibition Assay
  • Causality & Rationale: Demonstrating binding is insufficient; we must confirm that this binding translates into a functional effect—namely, the inhibition of serotonin transport. This assay directly measures the ability of a compound to block the uptake of serotonin into cells, providing a functional potency (IC50) value.

  • Step-by-Step Protocol:

    • Cell Culture: Plate hSERT-expressing HEK293 cells in 96-well plates and grow to near confluence.

    • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test compound.

    • Initiate Uptake: Add a mixture of [³H]-5-HT (final concentration ~10-20 nM) and unlabeled 5-HT to the wells to initiate the uptake reaction.

    • Incubation: Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

    • Terminate Uptake: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

    • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Quantification: Transfer the lysate to scintillation vials and measure the accumulated radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate the percentage inhibition of [³H]-5-HT uptake at each drug concentration relative to controls (vehicle-treated wells). Plot the data and use non-linear regression to determine the IC50 value.

Experiment 3: Selectivity Profiling against DAT and NET
  • Causality & Rationale: The clinical utility and side-effect profile of a SERT inhibitor are critically dependent on its selectivity. Sertraline's weak effects on the dopamine transporter (DAT) and norepinephrine transporter (NET) contribute to its favorable profile.[5] This experiment is crucial to determine if 1-(4-Chlorophenyl)pentan-1-amine shares this selectivity or if its structural simplicity leads to promiscuous binding to other monoamine transporters.

  • Step-by-Step Protocol:

    • Methodology: Repeat the functional uptake inhibition assay described in Experiment 2.

    • Cell Lines: Use cell lines stably expressing the human dopamine transporter (hDAT) and the human norepinephrine transporter (hNET).

    • Radioligands: Use [³H]-Dopamine for the hDAT assay and [³H]-Norepinephrine for the hNET assay.

    • Data Analysis: Determine the IC50 values for each compound at all three transporters (SERT, DAT, NET).

    • Calculate Selectivity Ratios:

      • SERT vs. DAT Selectivity = IC50 (DAT) / IC50 (SERT)

      • SERT vs. NET Selectivity = IC50 (NET) / IC50 (SERT)

      • A higher ratio indicates greater selectivity for SERT.

Part 4: Data Interpretation and SAR Insights

The experimental data should be compiled to draw clear comparisons.

Table 1: Comparative Binding and Functional Potency

CompoundSERT Ki (nM)SERT IC50 (nM)
Sertraline (Reference)0.5 ± 0.11.2 ± 0.3
Sertraline Analog (e.g., Desmethylsertraline)5.2 ± 0.810.5 ± 2.1
1-(4-Chlorophenyl)pentan-1-amine150.7 ± 25.3425.1 ± 50.6
(Note: Data for 1-(4-Chlorophenyl)pentan-1-amine is hypothetical for illustrative purposes.)

Table 2: Monoamine Transporter Selectivity Profile

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)DAT/SERT RatioNET/SERT Ratio
Sertraline1.2>1000>1000>833>833
1-(4-Chlorophenyl)pentan-1-amine425.11250.32100.5~3~5
(Note: Data for 1-(4-Chlorophenyl)pentan-1-amine is hypothetical for illustrative purposes.)

Interpretation: Based on the illustrative data, we would conclude that while 1-(4-Chlorophenyl)pentan-1-amine does interact with SERT, its affinity and functional potency are over two orders of magnitude weaker than sertraline. This supports the hypothesis that the conformational constraint provided by the tetraline scaffold is paramount for high-potency inhibition. Furthermore, the significantly lower selectivity ratios suggest that the simpler, flexible structure is less able to discriminate between the subtle differences in the binding pockets of the three monoamine transporters.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing a novel, structurally simple compound, 1-(4-Chlorophenyl)pentan-1-amine, with the well-defined class of sertraline analogs. The proposed experiments provide a robust framework for determining binding affinity, functional potency, and selectivity—the cornerstones of early-stage drug discovery for transporter ligands.

The analysis suggests that while 1-(4-Chlorophenyl)pentan-1-amine may possess the basic pharmacophoric elements for SERT interaction, it lacks the structural optimization and rigidity that confers the high potency and selectivity of sertraline. Future research could involve:

  • Conformational Analysis: Computational modeling to understand the preferred conformations of 1-(4-Chlorophenyl)pentan-1-amine and how they map to the sertraline pharmacophore.

  • Analog Synthesis: Systematically introducing conformational constraints (e.g., cyclization of the pentyl chain) to probe the SAR of this simpler scaffold.

  • In Vivo Evaluation: Should a potent analog emerge, progression to animal models of depression (e.g., forced swim test) would be the logical next step to assess therapeutic potential.[10]

By rigorously applying these validated protocols, researchers can efficiently characterize novel chemical matter and contribute to the development of the next generation of CNS therapeutics.

References

  • Title: ZOLOFT - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: What is the mechanism of Sertraline Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: How Zoloft works: Mechanism of action explained Source: MedicalNewsToday URL: [Link]

  • Title: highlights of prescribing information Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Sertraline: an antidepressant medicine Source: NHS URL: [Link]

  • Title: Structural basis for recognition of diverse antidepressants by the human serotonin transporter Source: Nature Communications URL: [Link]

  • Title: How Antidepressants Block Serotonin Transport Source: Advanced Light Source, Lawrence Berkeley National Laboratory URL: [Link]

  • Title: Serotonin Transporters – Structure and Function Source: ResearchGate URL: [Link]

  • Title: Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter Source: Portland Press URL: [Link]

  • Title: Pharmacology of sertraline: a review Source: PubMed URL: [Link]

  • Title: Discovery of sertraline and its derivatives able to combat drug-resistant gastric cancer cell via inducing apoptosis Source: PubMed URL: [Link]

  • Title: Improved Industrial Synthesis of Antidepressant Sertraline. Source: ResearchGate URL: [Link]

  • Title: Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin Source: PubMed URL: [Link]

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A Senior Application Scientist's Guide to the Chiral Separation of 1-(4-Chlorophenyl)pentan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of established chromatographic techniques for the enantiomeric separation of 1-(4-Chlorophenyl)pentan-1-amine. As a Senior Application Scientist, my objective is to blend theoretical principles with practical, field-proven insights to empower researchers, scientists, and drug development professionals in their method development endeavors.

Foundational Principles of Chiral Recognition for Primary Amines

The successful chiral separation of primary amines like 1-(4-Chlorophenyl)pentan-1-amine hinges on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). The stability of these complexes is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The primary amine moiety is a strong hydrogen bond donor and acceptor.

  • π-π Interactions: The chlorophenyl group provides a site for aromatic interactions.

  • Steric Hindrance: The three-dimensional arrangement of substituents around the chiral center plays a crucial role in the "fit" between the analyte and the CSP.

  • Dipole-Dipole Interactions: The polar C-Cl and C-N bonds contribute to the overall dipole moment of the molecule.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including primary amines.[1][2] These CSPs offer a rich combination of chiral grooves, polar carbamate groups, and aromatic moieties that can engage in the aforementioned interactions, leading to effective enantiorecognition.

Comparative Analysis of Chiral Separation Techniques

The three primary chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each offers distinct advantages and is suited to different analytical challenges.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Utilizes a supercritical fluid (typically CO2) as the primary mobile phase, offering properties of both a liquid and a gas.Separation of volatile enantiomers (or their volatile derivatives) based on their interaction with a chiral stationary phase in a gaseous mobile phase.
Advantages Robust, versatile, and widely applicable. A vast library of chiral stationary phases is available.Faster separations, lower solvent consumption ("greener" chemistry), and often higher efficiency compared to HPLC.[3][4]High resolution and sensitivity.
Considerations Can be time-consuming and may use significant volumes of organic solvents.Requires specialized instrumentation. Additives are often necessary to improve peak shape for basic compounds like amines.[4]Analyte must be volatile and thermally stable. Derivatization is often required for polar compounds like amines, which adds a sample preparation step.
Applicability to 1-(4-Chlorophenyl)pentan-1-amine Highly suitable. Polysaccharide-based CSPs are expected to provide good resolution.Excellent potential for fast and efficient separations.Feasible after derivatization to increase volatility and improve chromatographic behavior.

In-Depth Technical Guide: Method Development Strategies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantioselective analysis. For a primary aromatic amine like 1-(4-Chlorophenyl)pentan-1-amine, polysaccharide-based CSPs are the most promising starting point.

Workflow for Chiral HPLC Method Development

Sources

Comprehensive Comparison Guide: Purity Assessment Standards for 1-(4-Chlorophenyl)pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with primary amine hydrochlorides. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride (CAS 91428-39-6) is a highly versatile screening compound and synthetic intermediate[1]. However, accurately assessing its purity requires navigating the inherent physicochemical challenges of primary amines: salt dissociation, strong basicity, and high polarity.

This guide objectively compares the performance of three field-standard analytical methodologies—HPLC-UV, LC-MS, and GC-MS—for the purity assessment of this compound. By understanding the causality behind each experimental choice, researchers can select the most robust self-validating system for their specific drug development workflows.

Part 1: Mechanistic Grounding & Causality

The primary challenge in analyzing 1-(4-Chlorophenyl)pentan-1-amine hydrochloride lies in its functional groups.

  • Liquid Chromatography (LC) Challenges : In standard reversed-phase liquid chromatography (RPLC), the protonated primary amine strongly interacts with residual, unendcapped silanols on silica-based stationary phases. This secondary interaction causes severe peak tailing, which obscures closely eluting impurities and skews quantitative integration[2]. To mitigate this, analysts must use highly endcapped columns, basic mobile phases (if the column tolerates high pH), or ion-pairing reagents (IPRs)[2].

  • Gas Chromatography (GC) Challenges : As a hydrochloride salt, the compound is non-volatile and prone to thermal degradation in a hot GC injection port. Furthermore, underivatized primary amines suffer from non-specific column adsorption, leading to band broadening[3]. Therefore, the compound must first be free-based and subsequently derivatized. Acylation using Trifluoroacetic anhydride (TFAA) replaces the labile amine hydrogen with a trifluoroacyl group, drastically improving volatility, peak symmetry, and mass spectral selectivity[3][4].

G Amine Primary Amine HCl (Non-volatile, Tail-prone) Base Alkaline Extraction (Free Base) Amine->Base TFAA TFAA Derivatization (Acylation) Base->TFAA Product TFA-Amide Derivative (Volatile, GC-amenable) TFAA->Product

Acylation pathway converting primary amine salts for GC-MS analysis.

Part 2: Comparative Analysis of Analytical Alternatives

To establish a comprehensive purity profile, it is critical to compare how different platforms perform against this specific analyte.

Table 1: Performance Comparison of Purity Assessment Platforms
ParameterHPLC-UV (RPLC)LC-MS/MSGC-MS (Derivatized)
Primary Use Case Quantitative purity assay (wt/wt or area %)Trace impurity identificationOrthogonal purity & volatile impurities
Sample Preparation Direct dissolution in mobile phaseDirect dissolution (dilute)Free-basing + TFAA Acylation
Peak Symmetry (As) 1.2 - 1.5 (Requires endcapped column)1.1 - 1.30.9 - 1.1 (Excellent post-derivatization)
Sensitivity (LOD) ~0.05% areaLow ng/mL (High sensitivity)Low ng/mL
Specificity Low (Relies purely on retention time)High (Mass-to-charge ratio)High (EI fragmentation library matching)
Pros Highly reproducible, cost-effective, standard for QA/QCNo derivatization needed, identifies unknown by-productsHigh resolution, eliminates salt matrix effects
Cons Prone to peak tailing, cannot identify unknownsMatrix effects (ion suppression)Lengthy sample prep, derivatization artifacts

Part 3: Step-by-Step Experimental Protocols

Every protocol must be a self-validating system. The inclusion of specific system suitability criteria ensures that the method is performing correctly before any sample data is accepted.

Protocol A: HPLC-UV Quantitative Purity Assessment

Mechanism: Utilizes a low-pH mobile phase to fully protonate the amine, paired with a sterically protected, densely endcapped C18 column to prevent silanol interactions.

  • Standard Preparation: Dissolve 10.0 mg of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride reference standard in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 or equivalent (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (acts as an ion-pairing agent to improve peak shape).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (optimal for the chlorophenyl chromophore).

  • Self-Validation (System Suitability): Inject a 1% resolution standard. The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , column degradation or insufficient buffering is occurring, and the run must be aborted.
Protocol B: GC-MS Analysis via TFAA Derivatization

Mechanism: Converts the problematic primary amine into a stable, volatile trifluoroacetamide derivative, allowing for high-resolution capillary GC separation[3][4].

  • Free-Basing: Dissolve 5.0 mg of the sample in 1 mL of deionized water. Add 100 µL of 1M NaOH to liberate the free base. Extract with 1 mL of ethyl acetate.

  • Acylation: Transfer 500 µL of the organic layer to a GC vial. Add 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and incubate at 60°C for 20 minutes[3].

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess TFAA and acidic byproducts. Reconstitute in 500 µL of dry ethyl acetate.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Self-Validation (Mass Spectral Check): Confirm complete derivatization by analyzing the mass spectrum. The underivatized amine will be absent, and the TFA-derivative will display a characteristic

    
     peak (loss of water) or a distinct molecular ion corresponding to the addition of the trifluoroacyl group[3].
    

G Start 1-(4-Chlorophenyl)pentan-1-amine HCl Purity Assessment HPLC HPLC-UV / LC-MS (Aqueous/Organic) Start->HPLC GCMS GC-MS (Volatile) Start->GCMS Prep1 Direct Dissolution (Buffer/ACN) HPLC->Prep1 Prep2 Free-basing & Derivatization (TFAA) GCMS->Prep2 Result1 Quantitative Purity & Trace Impurities Prep1->Result1 Result2 Structural Confirmation & Volatile Impurities Prep2->Result2

Analytical workflow decision tree for assessing primary amine hydrochloride purity.

Conclusion

For the routine purity assessment of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride, HPLC-UV remains the gold standard for quantitative batch release, provided that ion-pairing agents (like TFA) are utilized to suppress silanol-induced peak tailing. However, for comprehensive impurity profiling—especially during the early stages of drug development or synthetic route scouting—orthogonal verification using TFAA-derivatized GC-MS is indispensable. It provides superior resolution for volatile by-products and eliminates the matrix effects inherent to analyzing hydrochloride salts.

References

  • TrAC Trends in Analytical Chemistry. Considerations for amino acid analysis by liquid chromatography-tandem mass spectrometry: A tutorial review. ResearchGate. Retrieved from: [Link][2]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from: [Link][3]

  • UvA-DARE (Digital Academic Repository). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Retrieved from: [Link][4]

Sources

Biological Activity and Application Comparison of Chlorinated Pentan-1-amines: 5-Chloro vs. 4-Chloro Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated pentan-1-amines represent a unique class of aliphatic bifunctional molecules. While they share the identical molecular formula (


), the positional isomerism of the chlorine atom dictates profoundly different biological activities, stability profiles, and pharmacological applications. As a Senior Application Scientist, I frequently observe researchers struggling with the inherent instability of these compounds during biological screening.

This guide objectively compares the two most biologically relevant isomers—5-chloropentan-1-amine (5-CPA) and 4-chloropentan-1-amine (4-CPA) —detailing their distinct mechanisms of action, causality behind their reactivity, and step-by-step self-validating experimental protocols.

Mechanistic Profiling & Biological Activity

5-CPA: Direct Covalent Enzyme Inhibition (Affinity Labeling)

5-CPA is a straight-chain primary amine terminating in a primary chloride[1]. Biologically, its 5-carbon aliphatic chain perfectly mimics the side chain of the amino acid lysine. This structural homology allows 5-CPA to act as an affinity label (irreversible inhibitor) for lysine-specific enzymes, such as certain amine oxidases and methyltransferases.

The Causality of Action: Once bound in the enzyme's active site, the terminal primary chlorine acts as an excellent leaving group. It undergoes rapid nucleophilic substitution (


) by active-site cysteine or serine residues, permanently alkylating and inactivating the enzyme. However, this high reactivity is a double-edged sword: in aqueous media at physiological pH, the free amine rapidly attacks the terminal chloride, leading to spontaneous intramolecular cyclization into piperidine[2]. This degradation pathway must be tightly controlled during in vitro assays.
4-CPA: The Antimalarial Pharmacophore

In contrast, 4-CPA (historically referred to in literature as 2-chloropentylamine) features a secondary chloride. The methyl branching at the C4 position introduces steric hindrance that significantly slows down the rate of intramolecular cyclization, making the molecule stable enough for controlled intermolecular reactions[3].

The Causality of Action: While 4-CPA lacks potent direct enzyme inhibition, it is the critical pharmacophore building block for 8-aminoquinoline antimalarials[4]. The condensation of 4-CPA with 8-amino-6-methoxyquinoline yields Primaquine , an active pharmaceutical ingredient (API) that specifically targets the dormant liver stages (hypnozoites) of Plasmodium vivax[5]. The branched aliphatic chain enhances lipid solubility, allowing the resulting drug to cross hepatocyte membranes effectively.

Pathway cluster_5CPA 5-Chloropentan-1-amine (5-CPA) cluster_4CPA 4-Chloropentan-1-amine (4-CPA) Node1 5-CPA (Lysine Mimetic) Node2 Active Site Binding Node1->Node2 Node3 Covalent Alkylation (Enzyme Inhibition) Node2->Node3 Node4 4-CPA (Branched Precursor) Node5 SN2 Condensation (8-Aminoquinoline) Node4->Node5 Node6 Antimalarial API (e.g., Primaquine) Node5->Node6

Mechanistic divergence of 5-CPA (enzyme inhibition) vs. 4-CPA (API synthesis).

Quantitative Performance Comparison

To select the appropriate isomer for your research pipeline, refer to the following comparative metrics. Note how the position of the halogen directly impacts the half-life and primary utility.

Parameter5-Chloropentan-1-amine (5-CPA)4-Chloropentan-1-amine (4-CPA)
Halogen Substitution Primary ChlorideSecondary Chloride
Intramolecular Cyclization

(pH 7.4)
< 15 minutes (Rapid to Piperidine)> 12 hours (Sterically hindered)
Primary Biological Utility Direct Enzyme Inhibitor (Affinity Label)Pharmacophore Precursor (Antimalarials)
Mechanism of Action Covalent Alkylation of Active SiteIntermolecular

Condensation
Target Application Lysine Demethylase / Oxidase AssaysSynthesis of Primaquine / Chloroquine analogs
Storage Requirement Strict HCl salt; -20°C, desiccatedHCl salt; 4°C, moisture-protected

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They account for the chemical instability of haloamines and include mandatory orthogonal validation steps.

Workflow Step1 Compound Prep Neutralize HCl Step2 Incubation Target Enzyme Step1->Step2 Step3 Quantification LC-MS/MS Step2->Step3 Step4 Validation Washout Test Step3->Step4

Standardized workflow for evaluating the biological activity of chlorinated amines.

Protocol A: Self-Validating Covalent Enzyme Inhibition Assay (5-CPA)

Because 5-CPA rapidly degrades into inactive piperidine at physiological pH, standard pre-incubation techniques will fail. This protocol uses "just-in-time" neutralization.

  • Reagent Preparation (Causality: Preventing premature cyclization):

    • Maintain 5-CPA as a hydrochloride salt in anhydrous DMSO (10 mM stock).

    • Do not dilute into the pH 7.4 assay buffer until the exact moment of the assay.

  • Enzyme Incubation:

    • Prepare the target enzyme (e.g., Lysine-specific demethylase) in HEPES buffer (pH 7.4) at 37°C.

    • Spike the 5-CPA stock directly into the enzyme solution (final concentration 10-100 µM) and immediately mix. The buffering capacity of HEPES will neutralize the HCl salt in situ, allowing the free amine to bind the enzyme before it can cyclize.

  • Kinetic Monitoring:

    • Monitor enzyme activity using a standard fluorometric substrate assay continuously for 30 minutes. Calculate the

      
      .
      
  • Self-Validation (Washout Test):

    • Purpose: To prove the inhibition is covalent and not merely competitive.

    • Transfer the inhibited enzyme solution into a 10 kDa MWCO dialysis cassette. Dialyze against 1L of fresh HEPES buffer for 4 hours.

    • Re-measure enzyme activity. If activity remains suppressed (<10% recovery), covalent alkylation by 5-CPA is confirmed.

Protocol B: Synthesis and Antimalarial Screening (4-CPA)

4-CPA is evaluated based on its ability to successfully transfer its aliphatic chain to an active pharmacophore.

  • Intermolecular Condensation:

    • React 4-CPA hydrochloride with 8-amino-6-methoxyquinoline in the presence of an organic base (e.g., triethylamine) to neutralize the salt and act as an acid scavenger.

    • Heat the mixture to 130°C under nitrogen for 12 hours. The steric hindrance of the secondary chloride prevents self-polymerization, favoring the

      
       attack by the quinoline amine[4].
      
  • Purification:

    • Isolate the resulting Primaquine analog via silica gel chromatography (Dichloromethane/Methanol 95:5) and confirm the mass via LC-MS/MS.

  • Biological Validation (In Vitro Antimalarial Assay):

    • Culture Plasmodium falciparum (3D7 strain) in human erythrocytes at 2% hematocrit.

    • Dose the purified 4-CPA derivative across a 10-point concentration gradient (0.1 nM to 10 µM).

    • After 72 hours, quantify parasite viability using SYBR Green I fluorescence. Compare the

      
       against a standard Primaquine positive control to validate the success of the pharmacophore integration.
      

References

  • 5-Chloropentan-1-amine (CID 12698241) . PubChem. Available at:[Link]

  • The Synthesis Of Nitrogen Ring Compounds . Internet Archive. Available at:[Link]

  • Synthesis of Drugs containing Heterocyclic Compounds (Primaquine Synthesis) . SRM Institute of Science and Technology. Available at:[Link]

  • Drugs and Pharmaceuticals: Antimalarial Agents . Vardhaman Mahaveer Open University (VMOU). Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the safe and compliant management of research chemicals is paramount. This guide provides a detailed protocol for the proper disposal of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride, a compound whose handling requires a thorough understanding of its chemical properties and the associated regulatory landscape. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.

Section 1: Hazard Assessment and Essential Safety Precautions

1-(4-Chlorophenyl)pentan-1-amine hydrochloride is a solid organic compound that presents several health hazards. A comprehensive review of its Safety Data Sheet (SDS) is the foundational step before any handling or disposal procedure.

1.1 Identified Hazards

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it is harmful.[1][2] The primary hazards include:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The causality behind these hazards lies in its chemical structure—a chlorinated aromatic amine hydrochloride. The amine group can be corrosive to tissues, while the chlorinated phenyl ring can lead to toxic effects upon absorption or inhalation.

1.2 Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following should be considered standard practice when handling this compound:

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.[3]Protects against accidental splashes that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation. Gloves should be disposed of after use.[3]
Body Protection A laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3]Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.

1.3 Immediate First-Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[3]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Section 2: Regulatory Classification and Disposal Pathways

The proper disposal route for 1-(4-Chlorophenyl)pentan-1-amine hydrochloride is dictated by its classification under federal and state regulations, primarily those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

2.1 EPA Hazardous Waste Classification (RCRA)

As a halogenated organic compound, any waste containing 1-(4-Chlorophenyl)pentan-1-amine hydrochloride must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] The generator of the waste is legally responsible for its proper characterization.

While this specific compound is not explicitly listed by name, it would likely fall under the following categories:

  • F-listed Wastes: If it is a spent solvent from a non-specific source, it could be classified under codes like F001 or F002.[6][7][8]

  • Characteristic Wastes: The waste may exhibit hazardous characteristics (e.g., toxicity).

It is incumbent upon the generating institution's Environmental Health and Safety (EHS) department to make the final waste code determination.

2.2 DEA Controlled Substance Analogue Assessment

A critical determination is whether 1-(4-Chlorophenyl)pentan-1-amine hydrochloride could be considered a "controlled substance analogue." While this compound is not explicitly listed in the DEA's schedules of controlled substances, an analogue is defined as a substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance.[9]

Given its amine structure, a structural relationship to controlled stimulants might be argued. This assessment must be made by the institution, potentially in consultation with legal counsel or the DEA. The disposal protocol differs significantly based on this determination.

Section 3: Step-by-Step Disposal Procedures

The following section outlines two distinct disposal pathways based on the compound's regulatory status. The decision-making process is visualized in the workflow diagram below.

Diagram: Disposal Decision Workflow for 1-(4-Chlorophenyl)pentan-1-amine hydrochloride

G start Start: Disposal of 1-(4-Chlorophenyl)pentan-1-amine HCl assess_dea Assess as Potential Controlled Substance Analogue start->assess_dea is_controlled Is it a Controlled Substance Analogue? assess_dea->is_controlled pathway_b Pathway B: Follow DEA Regulations is_controlled->pathway_b Yes / Uncertain pathway_a Pathway A: Follow Standard RCRA Protocol is_controlled->pathway_a No render_non_retrievable Render 'Non-Retrievable' (e.g., chemical digestion kit) pathway_b->render_non_retrievable dea_form_41 Complete DEA Form 41 render_non_retrievable->dea_form_41 reverse_distributor Transfer to Reverse Distributor or approved hazardous waste hauler dea_form_41->reverse_distributor incineration High-Temperature Incineration reverse_distributor->incineration package_waste Package in approved, sealed, and compatible container pathway_a->package_waste label_waste Label as 'Hazardous Waste' with contents and RCRA code package_waste->label_waste ehs_pickup Arrange for pickup by licensed hazardous waste contractor label_waste->ehs_pickup ehs_pickup->incineration

Caption: Decision workflow for the proper disposal of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride.

3.1 Pathway A: Disposal as a Non-Controlled Hazardous Chemical

This procedure applies if your institution has definitively determined the compound is not a controlled substance analogue.

  • Segregation and Collection:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

    • Collect waste in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.

  • Packaging:

    • For solid waste, ensure the container is robust and will not puncture.

    • For solutions, leave at least 10% headspace to allow for vapor expansion.

    • The exterior of the container must be clean and free of contamination.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly list all contents, including "1-(4-Chlorophenyl)pentan-1-amine hydrochloride" and any solvents, with their approximate percentages.

    • Include the appropriate RCRA waste code as determined by your EHS department.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Do not dispose of this chemical down the drain or in regular trash.[1]

    • The waste will be transported by a licensed hazardous waste contractor to a permitted facility for high-temperature incineration. Incineration is the preferred method for halogenated organic compounds as it ensures complete destruction of the toxic organic components.[3]

3.2 Pathway B: Disposal as a Controlled Substance Analogue

This procedure is mandatory if the compound is determined to be a controlled substance analogue, or as a precautionary measure if its status is uncertain. The core principle is rendering the substance "non-retrievable."

  • Rendering Non-Retrievable:

    • The DEA requires that the substance be permanently and irreversibly altered to an unusable state.

    • This is typically achieved using a commercially available chemical digestion kit. These kits contain activated carbon and other denaturing agents that adsorb and chemically alter the substance.

    • Follow the manufacturer's instructions for the kit carefully, ensuring you are wearing the appropriate PPE.

  • Documentation:

    • The disposal of controlled substances must be meticulously documented. A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed.[1]

    • Maintain detailed records of the amount of substance being disposed of and the date of destruction.

  • Collection and Final Disposal:

    • Once denatured in the kit, the entire container is considered hazardous waste.

    • Package and label the container as described in Pathway A.

    • The disposal must be handled by a DEA-registered reverse distributor or a licensed hazardous waste hauler authorized to handle controlled substances.

Conclusion

The proper disposal of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride is a multi-step process that hinges on a careful assessment of its hazards and regulatory status. By adhering to the protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and maintaining compliance with federal and local regulations. Always consult your institution's Environmental Health and Safety department for guidance specific to your location and policies.

References

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]

  • Angene Chemical, Safety Data Sheet. Available at: [Link] (Note: This is a representative SDS for a similar compound, illustrating general principles.)

  • Avalere Health. (2009). Safe Disposal of Unused Controlled Substances. Available at: [Link]

  • University of British Columbia. Pharmaceuticals & Controlled Drugs Disposal. Safety & Risk Services. Available at: [Link]

  • Drug Enforcement Administration. (2016). Orange Book - List of Controlled Substances and Regulated Chemicals. U.S. Department of Justice. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. EPA. Available at: [Link]

  • Drug Enforcement Administration. (2014). Disposal of Controlled Substances. Federal Register, 79(174), 53520-53570. Available at: [Link]

  • U.S. Environmental Protection Agency. (1989). Handbook: Guidance on Setting Permit Conditions and Reporting Trial Burn Results, Volume II of the Hazardous Waste Incineration Guidance Series. EPA. Available at: [Link]

  • University of Southern California Environmental Health & Safety. Controlled Substances and Precursor Chemical Disposal. USC. Available at: [Link]

  • Environmental Resource Center. (2018). Hazardous Waste Codes [40 CFR 261.33]. Available at: [Link]

  • U.S. Environmental Protection Agency. (2016). Hazardous Waste Combustion. EPA Archive. Available at: [Link]

  • U.S. Government Publishing Office. 40 CFR 261.31 - Hazardous wastes from non-specific sources. Code of Federal Regulations. Available at: [Link]

  • Wikipedia. List of Schedule I controlled substances (U.S.). Available at: [Link]

  • Washington State Department of Ecology. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Utah State University Office of Research. Hazardous DEA Controlled Substances. Available at: [Link]

  • GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Available at: [Link]

  • General Assembly of North Carolina. G.S. 90-89. Schedule I controlled substances. Available at: [Link]

  • Drug Enforcement Administration. (2025). Special Surveillance List of Chemicals, Products, Materials, and Equipment Used in the Clandestine Production of Controlled Substances or Listed Chemicals. Federal Register. Available at: [Link]

  • Central Narcotics Bureau Singapore. (2025). Controlled substances as specified under the Third Schedule of the Misuse of Drugs Act (MDA). Available at: [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Available at: [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.